Product packaging for Sodium glucoheptonate(Cat. No.:CAS No. 10894-62-9)

Sodium glucoheptonate

Cat. No.: B10821060
CAS No.: 10894-62-9
M. Wt: 248.16 g/mol
InChI Key: FMYOMWCQJXWGEN-UHFFFAOYSA-M
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Description

Historical Context of Polyhydroxycarboxylate Research

The study and use of polyhydroxycarboxylates and related compounds as functional additives have a long history. The application of chemical admixtures in cement, for instance, can be traced back to ancient Roman times. amazonaws.com In the 20th century, more systematic research into compounds like gluconates and their derivatives began to unlock their potential across various industries. amazonaws.comchemanalyst.com

A significant development in the specific field of glucoheptonates was a process patented in 1972, which detailed an improved method for producing dry, crystalline sodium glucoheptonate. google.com The primary goal of this invention was to create a more cost-competitive and purer product, specifically targeting the high-yield production of the alpha isomer, which was noted to be crystalline, in contrast to the non-crystalline beta isomer. google.com This indicates that by the early 1970s, there was a commercial drive to produce specific, high-purity forms of this compound for various applications. The historical use of other carboxylic acids as corrosion inhibitors also provided a foundation for later research into the capabilities of polyhydroxycarboxylates like this compound in metal protection. jst.go.jppeacta.org

Isomeric Considerations and Stereochemical Diversity of Glucoheptonates

The functionality of glucoheptonates is deeply rooted in their complex stereochemistry. As a seven-carbon sugar acid, glucoheptonic acid, and its corresponding salts like this compound, possess multiple chiral centers, leading to a wide range of possible stereoisomers. nih.gov This structural diversity is a key aspect of their chemistry.

Research and production methods have focused on the distinct properties of different isomers. google.com The alpha (α) and beta (β) isomers of this compound are diastereomers with notably different physical characteristics, particularly their solubility. google.comdigitellinc.com The alpha isomer is a crystalline solid, while the beta isomer is typically non-crystalline or amorphous. google.com

A patented synthesis process reacts a soluble cyanide with dextrose, which allows for the direct crystallization of the pure, light-colored alpha this compound dihydrate from the reaction mixture in high yields. google.com The remaining mother liquor contains the beta isomer. google.com The process can also be adapted to other six-carbon sugars, producing a variety of glucoheptonate and fructoheptonate isomers. google.com The specific stereochemistry is designated in the IUPAC name, such as sodium (2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate, which precisely defines the spatial arrangement of the hydroxyl groups along the carbon chain. americanelements.com

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₇H₁₃NaO₈ chemimpex.com
Molecular Weight 248.16 g/mol chemimpex.comnih.gov
Appearance White crystalline powder theoremchem.comguidechem.com
Melting Point 167 - 170 °C chemimpex.com
Solubility Freely soluble in water arrochem.comguidechem.com

| pH (1% solution) | 7.0 - 9.0 | theoremchem.com |

This table presents generally reported properties and may vary slightly between different isomeric forms.

Overview of Contemporary Academic Research Trajectories for this compound

Modern research continues to explore and expand the applications of this compound, primarily leveraging its properties as a chelating agent, retarder, and corrosion inhibitor.

Chelation and Sequestration: A major focus of current research is on its superior ability to chelate di- and tri-valent metal ions such as Ca²⁺, Fe²⁺, Fe³⁺, and Mg²⁺. perflavory.compatsnap.com Its performance as a multivalent chelating agent is noted to be excellent, particularly in strong alkaline solutions where its stability can exceed that of common chelants like EDTA. theoremchem.com This property is being investigated for applications in industrial cleaning, water treatment to control scale, and in agricultural formulations to deliver micronutrients to plants. arrochem.comchemanalyst.comepa.govatamanchemicals.com

Construction and Building Materials: In the construction industry, this compound is studied extensively as a concrete admixture. pmpinc.commdpi.com Research shows it acts as an effective set retarder by delaying the hydration of cement, which improves the workability and cohesion of the wet mix. patsnap.comamazonaws.commdpi.com Studies are examining its effect on the heat of hydration, fluidity, and the development of compressive strength in various cementitious systems, including ultra-high-performance concrete (UHPC) and those containing slag. mdpi.comepfl.ch It has been found to increase the later-age strength of concrete. mdpi.comepfl.ch

Corrosion Inhibition: Another significant trajectory is its use as an environmentally friendly corrosion inhibitor. electrochemsci.orgresearchgate.net Research has demonstrated its effectiveness in protecting mild steel in cooling water systems and reinforcing steel within chloride-contaminated concrete pore solutions. jst.go.jppmpinc.comelectrochemsci.org The mechanism is often attributed to the competitive adsorption of glucoheptonate anions on the metal surface, which forms a protective film. electrochemsci.org Studies also explore synergistic effects, where its inhibition ability is enhanced by combining it with other substances, such as zinc salts. peacta.orgbepls.com

Pharmaceutical and Biotechnology: In the pharmaceutical and biotech fields, research utilizes this compound as a stabilizer in drug formulations to enhance the solubility and bioavailability of active ingredients. chemimpex.comchemimpex.comlookchem.com It is also explored for its role in cell culture media. chemimpex.com Its use in conjunction with other compounds, such as in radiolabeling procedures with technetium-99m, is another area of investigation. evitachem.com

Table 2: Selected Research Findings on this compound Applications

Research Area Key Finding Source(s)
Concrete Admixture Delays setting time, improves workability, and can increase long-term compressive strength. amazonaws.compmpinc.commdpi.comepfl.ch
Corrosion Inhibition Shows good inhibition for reinforcing steel in simulated concrete pore solution by hindering anodic reactions. electrochemsci.org
Corrosion Inhibition Synergistic effect observed when combined with Zn²⁺, improving the protective layer on carbon steel. peacta.org
Chelation Exhibits excellent chelating ability in strong alkali mediums, superior to sodium gluconate and EDTA under certain conditions. theoremchem.com

| Industrial Cleaning | Used to clean metal and glass; effectively sequesters metal ions to prevent scale and redeposition of dirt. | guidechem.comatamanchemicals.com |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H13NaO8 B10821060 Sodium glucoheptonate CAS No. 10894-62-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2,3,4,5,6,7-hexahydroxyheptanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O8.Na/c8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2-6,8-13H,1H2,(H,14,15);/q;+1/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMYOMWCQJXWGEN-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NaO8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910932
Record name Sodium heptonate
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Molecular Weight

248.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid; NKRA; Water or Solvent Wet Solid
Record name D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)-
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CAS No.

2670-72-6, 31138-65-5, 10894-62-9
Record name Sodium heptonate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-gluco-Heptonic acid, sodium salt (1:1), (2.xi.)-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Sodium heptonate
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Record name Sodium glucoheptonate
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Sodium heptonate
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Synthesis Methodologies and Reaction Pathways of Sodium Glucoheptonate

Chemical Synthesis Routes for Sodium Glucoheptonate

The selection of a synthesis route depends on factors such as precursor availability, desired isomeric purity, and scalability. Both oxidation and cyanohydrin pathways offer distinct advantages and challenges in controlling the reaction to achieve high yields of the desired product.

Oxidation of Heptoses and Heptonic Acid Derivatives

This route begins with a seven-carbon monosaccharide, a heptose, and oxidizes its aldehyde group to a carboxylic acid, forming heptonic acid. Subsequent neutralization with a sodium base, such as sodium hydroxide (B78521), yields this compound. This method is analogous to the production of sodium gluconate from glucose. kingsunconcreteadmixtures.com

The conversion of an aldose, such as a heptose, to its corresponding aldonic acid (heptonic acid) requires a mild oxidizing agent to ensure the aldehyde group is selectively oxidized without affecting the numerous secondary hydroxyl groups. libretexts.org

Common oxidizing agents and systems for this type of transformation include:

Hypobromite: Mild oxidizing agents like bromine water (which contains hypobromite) can selectively oxidize the aldehyde function of an aldose to a carboxylic acid. libretexts.org

Catalytic Oxidation: Multi-phase catalytic oxidation, using catalysts such as palladium or bismuth on a carbon support (Pd/C, Bi-Pd/C) with oxygen as the oxidant, is a prominent method. kingsunconcreteadmixtures.comresearchgate.net This approach offers high conversion rates under mild conditions. kingsunconcreteadmixtures.com

Ozone: Ozone, in conjunction with a catalyst like activated carbon, can also be used for the oxidation process. google.com

Reaction control is critical to prevent over-oxidation. If stronger oxidizing agents are used, both the aldehyde group and the primary alcohol group at the other end of the sugar chain can be oxidized, resulting in an aldaric acid. libretexts.org Key parameters for controlling the reaction include maintaining a specific pH (often alkaline), controlling the temperature (typically under 60°C), and managing the concentration of the reactants and catalyst. kingsunconcreteadmixtures.com

The primary challenge in the chemistry of unprotected carbohydrates is achieving regioselectivity—the ability to modify one specific hydroxyl group in the presence of many others of similar reactivity. nih.govrsc.org

Regioselectivity: In the synthesis of this compound via this route, the desired reaction is the selective oxidation of the aldehyde at the C1 position. The use of mild, aldehyde-specific oxidizing agents largely ensures this outcome. However, catalytic systems, particularly those involving transition metals like palladium, have been developed that can selectively oxidize specific secondary hydroxyl groups (e.g., at the C3 position) in unprotected sugars. researchgate.netacs.orgresearchgate.netacs.org Careful selection of the catalyst and reaction conditions is therefore essential to direct the oxidation to the intended C1 position of the heptose.

Stereochemical Outcomes: The oxidation of the C1 aldehyde to a carboxylic acid does not affect the existing chiral centers of the heptose molecule. Therefore, the stereochemistry of the starting heptose is retained in the final heptonic acid product. For example, the oxidation of D-glycero-D-gulo-heptose will yield D-glycero-D-gulo-heptonic acid.

Cyanohydrin Reaction with Aldose Sugars

The most established industrial method for producing this compound is the Kiliani-Fischer synthesis, a cyanohydrin reaction that extends the carbon chain of an aldose sugar by one carbon atom. pearson.comwikipedia.org This process starts with an abundant six-carbon sugar and converts it into a seven-carbon sugar acid derivative.

D-glucose (also known as dextrose) is the preferred and most common precursor for the cyanohydrin synthesis of this compound due to its low cost and high availability. google.com The reaction involves a nucleophilic addition of a cyanide anion to the carbonyl carbon of the glucose aldehyde group, forming an intermediate cyanohydrin. wikipedia.orglibretexts.orglibretexts.org This intermediate is then hydrolyzed under the reaction conditions to a carboxylate, and ammonia is released as a byproduct. google.com

A typical industrial process involves reacting approximately equal molar amounts of a soluble cyanide salt, such as sodium cyanide (NaCN), with dextrose in a concentrated aqueous solution. google.com The reaction is carefully controlled to optimize the yield of the desired product.

Table 1: Typical Reaction Parameters for Cyanohydrin Synthesis of this compound

ParameterTypical Range/ValuePurpose
Reactant Concentration50-65% total solids by weightTo facilitate direct crystallization of the product. google.com
Temperature0°C to 40°C (preferably 0°C to 10°C)To control the exothermic reaction and minimize side reactions. google.com
Reaction Time4 to 12 hoursTo ensure complete reaction while minimizing product degradation. google.com
Ammonia RemovalContinuous removal via vacuum or inert gas spargingTo drive the reaction equilibrium towards product formation. google.com

The addition of the cyanide nucleophile to the planar carbonyl group of D-glucose creates a new chiral center at what becomes the C2 position of the resulting seven-carbon chain. This addition can occur from two different faces, leading to the formation of two different stereoisomers, known as epimers. pearson.com

The two epimers formed from D-glucose are:

Sodium D-glycero-D-gulo-heptonate (referred to as the alpha isomer in some literature). google.compharmacompass.comnih.gov

Sodium D-glycero-D-ido-heptonate (referred to as the beta isomer). google.comepa.gov

These two epimers have different physical properties, most notably their solubility, which is the key to their separation. The synthesis process is specifically designed to exploit this difference. The D-glycero-D-gulo-heptonate (alpha) epimer is significantly less soluble in the concentrated reaction mixture than the D-glycero-D-ido-heptonate (beta) epimer. google.com

As the reaction proceeds, the less soluble sodium D-glycero-D-gulo-heptonate dihydrate crystallizes directly from the solution. google.comnih.gov This solid product can be removed by filtration, yielding a pure, light-colored crystalline solid. The more soluble sodium D-glycero-D-ido-heptonate remains in the mother liquor. A second crop of the alpha isomer can often be obtained by concentrating the mother liquor. This method allows for an efficient separation and purification of the primary D-glycero-D-gulo-heptonate product. google.com

Post-Reaction Processing and Crystallization Techniques

Following the synthesis of this compound, typically from a reaction involving a glucose source and a cyanide salt, the resulting solution requires processing to isolate and purify the final product. A key method involves direct crystallization from the reaction mixture. In one described process, the alpha isomer of this compound dihydrate crystallizes directly out of the aqueous solution as the reaction proceeds. google.com This is facilitated by the continuous removal of ammonia, a byproduct of the reaction, which can be achieved by sparging with an inert gas or applying a vacuum. google.com

The initial crop of crystals is typically separated via filtration, for instance, using a Büchner funnel. google.com The collected crystals are then washed, commonly with water, and subsequently air-dried to yield a pure, light-colored product. google.com This initial crystallization can yield a significant portion of the theoretical product, with reported first-crop yields of 57% to 68%. google.com

An alternative to crystallization for obtaining a solid product from the purified solution is spray drying. Solutions of this compound, particularly those rich in the alpha form, can be effectively spray-dried using conventional techniques to produce a dry, free-flowing powder. google.com

Catalytic Synthesis Approaches for Glucoheptonates

Catalytic oxidation of aldoses to their corresponding aldonic acids represents a significant pathway in sugar chemistry. While specific literature on the direct catalytic synthesis of glucoheptonate is sparse, extensive research on analogous compounds, such as the oxidation of glucose to gluconic acid or lactose to lactobionic acid, provides a strong basis for understanding potential catalytic systems.

Bismuth-Promoted Palladium-Carbon Catalysis (Analogous Studies)

The use of palladium supported on activated carbon (Pd/C) is a common method for the catalytic oxidation of sugars. The performance of these catalysts, however, can be significantly enhanced by the addition of a promoter, with bismuth being a particularly effective example. tue.nl The promotion of Pd/C catalysts with bismuth has been shown to improve activity, selectivity, and stability in the oxidation of aldoses. tue.nlresearchgate.net

In the oxidation of lactose, a Bi-promoted Pd/C catalyst demonstrated 100% selectivity to sodium lactobionate, even at high conversion rates where the selectivity of unpromoted Pd/C catalysts tends to decrease. tue.nl The promoting effect of bismuth is evident across a range of Bi/Pd molar ratios, with a maximum initial reaction rate observed at a ratio between 0.50 and 0.67. tue.nl The presence of bismuth helps to prevent the deactivation of the palladium catalyst during the reaction, leading to a longer catalyst lifetime and increased efficiency. researchgate.net

The mechanism of promotion is believed to involve the formation of intermetallic compounds or specific surface interactions between palladium and bismuth, which modify the catalytic properties of the palladium sites. researchgate.net Characterization using techniques like X-ray photoelectron spectroscopy (XPS) has confirmed the presence of both bismuth and palladium on the surface of the activated carbon support. researchgate.net

Table 1: Effects of Bismuth Promotion on Palladium-Carbon Catalysts in Analogous Aldose Oxidation
ParameterUnpromoted Pd/CBismuth-Promoted Pd/CReference
ActivityLowerHigher tue.nl
SelectivityDecreases at high conversionMaintained at 100% even at high conversion tue.nl
StabilityProne to deactivationImproved stability and resistance to deactivation tue.nlresearchgate.net
Optimal Bi/Pd Molar RatioN/A0.50 - 0.67 for maximum initial rate tue.nl
Investigation of Other Heterogeneous and Homogeneous Catalytic Systems

Beyond palladium-bismuth systems, other catalytic approaches are being explored for the oxidation of sugars to aldonic acids. These can be broadly categorized as heterogeneous and homogeneous catalysis.

Heterogeneous Catalysis : These catalysts exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. uprm.edu This offers the significant advantage of easy separation and recycling of the catalyst. uprm.edursc.org Gold-based catalysts have emerged as a promising alternative to palladium systems. google.com For instance, a nano-gold catalyst supported on modified alumina has been used for the liquid-phase catalytic oxidation of glucose to sodium gluconate with high conversion rates (90-99%). google.com This system uses oxygen as the oxidant under mild conditions (45-60°C, normal pressure) and demonstrates good activity and stability over long-term use. google.com Another approach involves multi-phase catalytic oxidation, which is noted for its simple process, mild reaction conditions, and high conversion rates. kingsunconcreteadmixtures.com

Homogeneous Catalysis : In this approach, the catalyst is in the same phase as the reactants, usually dissolved in the reaction solvent. nih.gov Homogeneous catalysts often exhibit high activity and selectivity. rsc.orgnih.gov However, their separation from the product mixture can be difficult and costly, which is a major drawback for industrial applications. nih.gov Methylene blue has been investigated as a homogeneous catalyst for the preparation of sodium gluconate through the "Blue Bottle reaction," where glucose in an alkaline solution is oxidized by atmospheric oxygen. davidpublisher.com Efforts to overcome the separation challenge include the development of systems that combine the benefits of both, such as using tunable solvents that allow for a homogeneous reaction phase but can be adjusted to facilitate heterogeneous separation afterward. researchgate.net

Biotechnological Production Strategies for this compound

Biotechnological methods, primarily microbial fermentation, offer a "green" alternative to chemical synthesis for producing sugar acids. While direct fermentation to this compound is not widely documented, the production of the closely related compound, sodium gluconate, is a well-established industrial process that serves as an excellent model. wikipedia.orgquora.com The process involves the microbial oxidation of a carbohydrate substrate like glucose to gluconic acid, which is then neutralized to form the sodium salt. wikipedia.orgquora.com

Microbial Fermentation of Carbohydrate Substrates

The microbial production of aldonic acids such as gluconic acid is a preferred industrial method. quora.comsrce.hr The process relies on microorganisms that possess specific enzymes capable of oxidizing the aldehyde group of a sugar to a carboxylic acid group. srce.hrwikipedia.org The most common substrate is glucose, derived from sources like corn or beet sugar. quora.comijert.org

The fermentation is typically carried out in submerged cultures within bioreactors where parameters like temperature, pH, and dissolved oxygen can be precisely controlled. frontiersin.org The gluconic acid produced by the microorganisms is often neutralized in-situ by the addition of a base, such as sodium hydroxide or sodium bicarbonate, to maintain a favorable pH for the fermentation and directly yield sodium gluconate. wikipedia.orgijert.org

Selection and Optimization of Microorganisms (e.g., Aspergillus niger, Penicillium oxalicum, Pseudomonas for related compounds)

A wide range of microorganisms, including fungi and bacteria, are capable of producing aldonic acids. nih.govsemanticscholar.org The selection of the specific strain is crucial for achieving high yields and productivity.

Aspergillus niger : This filamentous fungus is the most studied and widely used organism for the industrial production of gluconic acid and its salts. quora.comsrce.hr A. niger utilizes the enzyme glucose oxidase for the highly efficient conversion of glucose. srce.hr Strains are often improved through mutation techniques, such as UV irradiation, to enhance their production capabilities. researchgate.net For example, a mutant strain, A. niger UV-112, was shown to produce significantly higher concentrations of sodium gluconate compared to its parent strain. researchgate.net Optimization of culture conditions is critical; for A. niger, this typically involves maintaining a pH between 4.5 and 6.5 and a temperature around 30-34°C. frontiersin.orgnih.gov

Penicillium oxalicum : Species of Penicillium are also known producers of gluconic acid. srce.hrnih.gov Some strains, like Penicillium oxalicum, have been genetically engineered to improve production. By overexpressing the glucose oxidase gene from A. niger, researchers have created recombinant P. oxalicum strains that produce considerably more calcium gluconate. frontiersin.org

Pseudomonas species : Various bacteria, particularly from the genus Pseudomonas, are efficient producers of aldonic acids from a range of monosaccharides and disaccharides. asm.orgnih.gov For example, Pseudomonas fragi has been identified as an efficient producer of lactobionic and maltobionic acids. researchgate.net Unlike fungi that primarily use glucose oxidase, bacteria like Pseudomonas typically utilize glucose dehydrogenase for the oxidation reaction. srce.hr These bacteria can be used in processes to convert sugars like glucose, lactose, and maltose into their corresponding aldonic acids. asm.org

Table 2: Microorganisms and Optimized Parameters for Production of Related Aldonic Acids
MicroorganismProduct ExampleKey EnzymeOptimal pHOptimal Temperature (°C)Reference
Aspergillus nigerGluconic Acid / Sodium GluconateGlucose Oxidase4.5 - 6.530 - 34 srce.hrfrontiersin.orgnih.gov
Penicillium oxalicumGluconic Acid / Calcium GluconateGlucose Oxidase (often recombinant)-- srce.hrfrontiersin.org
Pseudomonas sp.Aldonic Acids (e.g., Lactobionic Acid)Glucose Dehydrogenase-- srce.hrasm.orgresearchgate.net

Enzymatic Conversion Mechanisms

The enzymatic conversion of glucose to gluconic acid is a highly specific and efficient alternative to microbial fermentation. This process typically relies on a dual-enzyme system involving glucose oxidase (GOD) and catalase (CAT).

The core of the enzymatic process is the oxidation of β-D-glucose by glucose oxidase (GOD). bilijipub.com GOD catalyzes the conversion of glucose to D-glucono-δ-lactone, with molecular oxygen acting as the electron acceptor. This reaction also produces hydrogen peroxide (H₂O₂) as a byproduct. bilijipub.com The D-glucono-δ-lactone then spontaneously hydrolyzes to gluconic acid.

To improve the cost-effectiveness and operational stability of the enzymatic process, both glucose oxidase and catalase are often immobilized on solid supports. Immobilization enhances enzyme stability, allows for easy separation of the biocatalyst from the product, and enables continuous operation and enzyme reuse. bilijipub.com

Several immobilization techniques have been developed:

Covalent Binding: This method involves forming strong covalent bonds between the enzyme and a support material. Eupergit C, a porous carrier, has been used for the covalent co-immobilization of GOD and CAT. fkit.hr Immobilization on this support was found to significantly enhance enzyme stability, particularly at higher aeration rates where free enzymes would be rapidly inactivated. fkit.hr

Cross-Linking: Glutaraldehyde is a common cross-linking agent used to create enzyme aggregates (CLEAs) or to bind enzymes to a support surface. nih.gov This method can improve stability, although it may sometimes reduce the ultimate sensitivity or activity of the enzyme. nih.gov

Entrapment and Encapsulation: Enzymes can be physically entrapped within a polymer matrix such as hydrogels or microcapsules. bilijipub.combilijipub.com

Adsorption: This technique relies on physical interactions, such as van der Waals forces or hydrogen bonds, to attach the enzyme to a support surface. bilijipub.com

Immobilization has been shown to significantly improve the thermal stability of glucose oxidase. One study found that free GOD begins to denature around 50°C, whereas the immobilized enzyme retains its activity up to 60°C. tandfonline.com At 65°C, the bound GOD retained 94% of its original activity, while the free enzyme retained only 25%. tandfonline.com

Table 3: Effect of Immobilization on Glucose Oxidase Thermal Stability
Enzyme StateTemperatureRemaining ActivityReference
Free Glucose Oxidase65°C25% tandfonline.com
Immobilized Glucose Oxidase65°C94% tandfonline.com

Consolidated Bioprocessing for Complex Substrate Utilization (e.g., Cellulose to this compound)

Consolidated bioprocessing (CBP) is an advanced strategy that combines enzyme production, substrate hydrolysis, and fermentation into a single step within one reactor. This approach is particularly promising for converting complex, low-cost substrates like cellulosic biomass directly into valuable chemicals like sodium gluconate.

In the context of sodium gluconate production from cellulose, a CBP approach would utilize a single microorganism engineered to both break down cellulose into glucose and convert that glucose into gluconic acid. A study demonstrated the feasibility of this process using a recombinant strain of Penicillium oxalicum. nih.gov This strain was engineered to express and secrete glucose oxidase and catalase from Aspergillus niger while retaining its natural ability to produce cellulolytic enzymes. nih.gov

Using a fed-batch process and a two-stage temperature control strategy (30°C for the first 120 hours to favor fungal growth and enzyme production, followed by 45°C for the subsequent 72 hours to enhance enzymatic activity), this engineered strain was able to produce 13.54 g/L of sodium gluconate directly from filter paper powder (a model cellulose substrate). nih.gov This one-pot reaction provides an alternative and potentially more economical route for producing sodium gluconate from renewable, non-food biomass. nih.gov Similarly, another study using on-site produced cellulase for the hydrolysis of delignified corn cob residue, followed by conversion using co-immobilized GOD and CAT, achieved a final sodium gluconate concentration of 166.87 g/L with a yield of 98.24%. researchgate.net

Post-Synthetic Modification and Derivatization of this compound

This compound itself can serve as a precursor for the synthesis of other related compounds and derivatives. These modifications typically involve reactions at the carboxylate group or the multiple hydroxyl groups along the carbon chain.

A key aspect of its chemistry is the existence of alpha and beta isomers. The chemical synthesis process, such as the reaction of a soluble cyanide with dextrose, can be controlled to selectively crystallize the desired alpha glucoheptonate dihydrate salt directly from the reaction mixture. google.com The remaining mother liquor contains a higher concentration of the beta isomer. google.com

From the isolated this compound salts, further derivatives can be prepared:

Glucoheptonic Acid: The free acid form can be obtained from the salt through techniques like ion exchange. google.com

Glucoheptonic Lactone: The free acid can be converted into its corresponding lactone. google.com

Other Metal Salts: By employing ion exchange techniques, the sodium counter-ion can be replaced to form other water-soluble glucoheptonate salts, such as those with potassium, lithium, calcium, or magnesium. google.com

Ammonium Glucoheptonate: By-product ammonium ions remaining after synthesis can be reacted with other compounds, or ammonia can be added to this compound to form ammonium glucoheptonate. google.com

These derivatization reactions expand the utility of the glucoheptonate molecule for various industrial applications.

Oxidation Reactions to Higher Polyhydroxycarboxylate Derivatives (e.g., Heptaric Acid)

The oxidation of this compound can theoretically yield a dicarboxylic acid, known as heptaric acid (or its corresponding salt, heptarate), by converting the primary hydroxyl group at the C-7 position into a carboxylic acid group. While direct studies on the oxidation of this compound to heptaric acid are not extensively detailed in publicly available literature, the reaction can be inferred from analogous oxidations of similar sugar acids, such as the conversion of sodium gluconate to glucaric acid.

The most promising methods for such a transformation would likely involve catalytic oxidation, a process widely employed for the selective oxidation of carbohydrates. These reactions typically utilize noble metal catalysts, such as platinum or palladium, often in bimetallic formulations to enhance activity and selectivity. The reaction is generally carried out in an aqueous solution under controlled pH and temperature, with oxygen or air as the oxidant.

The proposed reaction pathway for the oxidation of this compound to sodium heptarate is as follows:

Key parameters influencing the efficiency and selectivity of this reaction would include the choice of catalyst, reaction temperature, pH, and oxygen pressure.

ParameterTypical Conditions for Analogous Sugar Acid Oxidation
Catalyst Platinum (Pt), Palladium (Pd), often supported on carbon or metal oxides (e.g., TiO2, Al2O3). Bimetallic catalysts (e.g., Pt-Bi, Au-Pt) can enhance selectivity.
Oxidant Molecular oxygen (O2) or air.
Solvent Water.
Temperature 60-100°C.
pH Typically maintained in the alkaline range (pH 8-10) through the addition of a base to facilitate the reaction and neutralize the newly formed carboxylic acid group.
Pressure Atmospheric to moderate pressures of oxygen or air.

Reduction Reactions to Corresponding Polyols

The reduction of the carboxylate group in this compound to a primary alcohol would result in the formation of the corresponding seven-carbon polyol, a heptitol. As with the oxidation reactions, specific literature detailing the reduction of this compound is scarce. However, based on established principles of organic chemistry, catalytic hydrogenation is a plausible and effective method for this transformation.

In this process, the this compound would be treated with hydrogen gas in the presence of a suitable metal catalyst. Ruthenium-based catalysts are often employed for the hydrogenation of carboxylic acids and their salts to alcohols due to their high activity and selectivity. The reaction is typically conducted at elevated temperatures and pressures to facilitate the reduction.

The proposed reaction for the reduction of this compound to its corresponding heptitol is shown below:

The successful reduction would depend on several factors, including the catalyst, solvent, temperature, and hydrogen pressure.

ParameterPotential Conditions for the Reduction of this compound
Catalyst Ruthenium (Ru), often supported on carbon or other inert materials. Other catalysts like rhodium (Rh) or platinum (Pt) could also be considered.
Reducing Agent Hydrogen gas (H2).
Solvent Water or a polar protic solvent like ethanol.
Temperature 100-200°C.
Pressure High pressures of hydrogen gas are typically required, ranging from 50 to 150 atm.

Ion-Exchange and Cation Substitution Reactions

A well-documented and industrially relevant reaction of this compound is the substitution of the sodium cation with other metal ions. This can be achieved through ion-exchange chromatography or by direct reaction with a salt of the desired metal. These reactions are fundamental to the preparation of other glucoheptonate salts and for the chelation of metal ions in various applications.

Ion-Exchange for the Preparation of Other Metal Glucoheptonates

In this method, an aqueous solution of this compound is passed through a column containing a cation-exchange resin. The resin, typically a sulfonated polystyrene polymer, is pre-loaded with the desired cation (e.g., Ca²⁺, Fe³⁺). As the this compound solution flows through the column, the sodium ions are exchanged for the cations on the resin, resulting in a solution of the corresponding metal glucoheptonate. This technique is particularly useful for preparing high-purity salts. For example, the preparation of calcium glucoheptonate from this compound using a cation-exchange resin is a patented process. google.com

The general process can be summarized in the following steps:

Preparation of an aqueous solution of this compound.

Passing the solution through a cation-exchange resin column saturated with the target metal ion.

Elution of the newly formed metal glucoheptonate salt.

Concentration and isolation of the final product.

Direct Cation Substitution Reactions

This compound can also undergo cation substitution through direct reaction with a soluble salt of another metal, often leading to the formation of a metal-glucoheptonate complex. This is particularly relevant for the chelation of di- and trivalent metal ions. For instance, reacting this compound with ferric chloride in an aqueous solution leads to the formation of a sodium ferric gluconate complex. nih.gov Similarly, other metal salts, such as those of calcium, magnesium, zinc, and copper, can be formed. google.com

The efficiency of these reactions depends on the relative solubility of the products and the stability of the resulting metal-glucoheptonate complex.

Reaction TypeReactantsProduct(s)Key Conditions
Ion-Exchange This compound, Cation-Exchange Resin (e.g., Ca²⁺ form)Calcium Glucoheptonate, Sodium-form ResinAqueous solution, column chromatography.
Cation Substitution This compound, Ferric ChlorideSodium Ferric Gluconate Complex, Sodium ChlorideAqueous solution, controlled pH and temperature.
Cation Substitution This compound, Calcium ChlorideCalcium Glucoheptonate, Sodium ChlorideAqueous solution. google.com

Chelation Chemistry and Complexation Studies of Sodium Glucoheptonate

Fundamental Principles of Metal Ion Chelation by Glucoheptonates

Sodium glucoheptonate's efficacy as a chelating agent stems from its molecular structure. As a polyhydroxycarboxylic acid, it possesses multiple functional groups capable of donating electron pairs to form coordinate covalent bonds with metal ions. nouryon.comnih.gov This process, known as chelation, results in the formation of stable, water-soluble metal complexes. pnnl.gov

Ligand Design and Polyhydroxyl Binding Site Analysis

This compound is the sodium salt of glucoheptonic acid, a seven-carbon chain containing a carboxylate group (-COO⁻) and multiple hydroxyl groups (-OH). pnnl.gov This arrangement of donor atoms is crucial for its function. The molecule acts as a polydentate ligand, meaning it can bind to a central metal ion through several points of attachment simultaneously. cdnsciencepub.com The primary binding sites are the oxygen atoms of the deprotonated carboxyl group and the hydroxyl groups. nih.gov This multi-point attachment is a form of Lewis acid-base interaction, where the metal ion is the electron acceptor (Lewis acid) and the ligand's oxygen atoms are the electron donors (Lewis base). cdnsciencepub.com

Chelate Ring Formation and Conformational Analysis in Metal Complexes

The simultaneous binding of a metal ion by two or more donor sites on the glucoheptonate molecule results in the formation of one or more heterocyclic rings, known as chelate rings. These ring structures are thermodynamically more stable than complexes formed by monodentate ligands (ligands that bind at only one point). This enhanced stability is known as the chelate effect.

The conformation of the glucoheptonate anion can vary when it chelates a metal ion. For instance, X-ray analysis has shown that two independent heptonate anions can chelate a single calcium ion using different conformations and binding modes. This flexibility allows it to effectively sequester various metal ions.

Coordination Chemistry with Transition Metals

This compound is particularly effective at forming stable complexes with di- and trivalent transition metal ions. google.com This ability is critical in various industrial applications where the sequestration of metal ions is necessary.

Complexation Kinetics and Thermodynamics with Divalent and Trivalent Metal Ions (e.g., Ca²⁺, Cr³⁺, Fe²⁺, Fe³⁺, Mg²⁺, Ni²⁺)

The stability of a metal complex is quantified by its stability constant (log K). A higher log K value indicates a more stable complex. dalalinstitute.com While comprehensive kinetic data for glucoheptonate is not widely published, its thermodynamic stability with key metal ions is well-established. It forms stable chelates with ions such as Ca²⁺, Mg²⁺, Fe²⁺, and Fe³⁺. google.com The iron glucoheptonate complex, in particular, is noted for its high stability. google.comnih.gov

Studies on the closely related gluconate ligand provide insight into the stability of these types of complexes. For example, at high pH, stability constants (log β) for various metal-gluconate complexes have been measured, showing very strong complexation. researchgate.net The stability of these complexes generally follows the Irving-Williams series for divalent metals: Co(II) < Ni(II) < Cu(II) > Zn(II). kuey.net A patent for preparing iron glucoheptonate highlights its strong chelating capacity and high chelate stability constant compared to other agents. google.com

Table 1: Chelation Capacity and Stability Data for Glucoheptonate and Related Ligands

This table includes data for glucoheptonate and the closely related gluconate to provide a broader understanding of complex stability.

Metal Ion Ligand Parameter Value Conditions
Ca²⁺ Glucoheptonate Chelation Value 548 mg CaCO₃ / g Not Specified
Fe³⁺ Glucoheptonate Stability High Alkaline pH
Ni²⁺ α-Glucoisosaccharinate log₁₀β 2.07 ± 0.13 Neutral pH, I=1M
Ni²⁺ β-Glucoisosaccharinate log₁₀β 1.94 ± 0.15 Neutral pH, I=1M
Ni²⁺ α-Glucoisosaccharinate log₁₀β 29.0 ± 0.5 High pH
Ni²⁺ β-Glucoisosaccharinate log₁₀β 30.6 ± 0.5 High pH
Fe³⁺ Gluconate log β 24 to 38 pH 13.3
Ho³⁺ Gluconate log β 49.8 pH 13.3

Chelation Efficacy and Stability in Diverse Solution Environments (e.g., High pH, High Temperature)

A key attribute of this compound is its exceptional performance in harsh chemical environments. It maintains its chelating ability in solutions of high pH (alkaline) and at elevated temperatures. google.comgreen-mountainchem.com This makes it superior to many other chelating agents, such as sodium gluconate, which can have lower hydrolytic stability under these conditions. google.com

The stability in alkaline media is particularly noteworthy. At low pH, the glucoheptonate anion can become protonated, reducing its ability to complex with metal cations. However, under alkaline conditions, the hydroxyl and carboxylate groups are deprotonated and fully available for chelation, leading to the formation of highly stable complexes. This property is crucial for its use in industrial applications like alkaline derusting, bottle washing, and as a component in concrete admixtures. google.comgreen-mountainchem.com

Complexation with Lanthanide and Actinide Ions (Analogous Studies)

The chelating properties of glucoheptonate extend to the f-block elements. It has been used in the formulation of radiopharmaceuticals, such as ⁹⁹ᵐTc-glucoheptonate, which involves complexation with a radionuclide. rsc.org These applications are relevant for medical imaging.

While specific thermodynamic studies on glucoheptonate with a wide range of lanthanides and actinides are limited in publicly available literature, research on analogous ligands like gluconate provides valuable insights. Studies on the complexation of trivalent lanthanide ions (Ln(III)) with gluconate show the formation of various complex species depending on pH and concentration. researchgate.net Research into the broader coordination chemistry of lanthanide and actinide ions demonstrates their ability to form complexes with ligands containing oxygen donor atoms, similar to those in glucoheptonate. core.ac.uk The goal of such research is often to find ligands that can selectively bind to these elements, which is important for applications in nuclear waste management and separation processes. kuey.netcore.ac.uk

Table of Compounds Mentioned

Compound Name Chemical Formula
This compound C₇H₁₃NaO₈
Calcium Glucoheptonate (C₇H₁₃O₈)₂Ca
Sodium Gluconate C₆H₁₁NaO₇
Iron(II) Fe²⁺
Iron(III) Fe³⁺
Calcium(II) Ca²⁺
Magnesium(II) Mg²⁺
Nickel(II) Ni²⁺
Cobalt(II) Co²⁺
Copper(II) Cu²⁺
Zinc(II) Zn²⁺
Chromium(III) Cr³⁺
Holmium(III) Ho³⁺
Technetium-99m ⁹⁹ᵐTc
Americium(III) Am³⁺
Curium(III) Cm³⁺

Speciation and Equilibrium Studies in Simulated Nuclear Waste Systems

This compound and its related polyhydroxy carboxylates, like gluconate, are significant in the context of nuclear waste management due to their presence in high-level nuclear wastes and their ability to form complexes with actinides and lanthanides. nih.govosti.gov This complexation behavior can influence the speciation, mobility, and treatment of radioactive elements in waste streams. osti.gov

Studies on the complexation of gluconate with thorium(IV) (Th(IV)), a surrogate for tetravalent actinides, in acidic conditions have revealed the formation of 1:1 complexes. nih.gov Specifically, in deuterated water (D₂O), gluconate (GD₄⁻) forms Th(GD₃)²⁺ and Th(GD₂)⁺. nih.gov The formation constants for these complexes have been determined, indicating a tridentate chelation where Th(IV) binds to an oxygen from the carboxylate group and two oxygens from the α- and γ-hydroxyl groups. nih.gov The distinction between the two complexes lies in the deprotonation of the hydroxyl groups: in Th(GD₃)²⁺, only the α-hydroxyl group deprotonates, whereas in Th(GD₂)⁺, both the α- and γ-hydroxyl groups deprotonate. nih.gov

In alkaline solutions, which are characteristic of some nuclear waste environments, gluconate has been shown to significantly increase the solubility of metal hydroxides, such as portlandite (Ca(OH)₂(s)), by forming highly stable Ca²⁺-gluconate complexes. researchgate.net The presence of gluconate and other sugar carboxylates in cementitious radioactive waste repositories is a key factor in these interactions. researchgate.net

Furthermore, the speciation of technetium (Tc) in simulated alkaline nuclear waste has been investigated. In the presence of gluconate, non-pertechnetate Tc species, such as Tc(I)-tricarbonyl/gluconate compounds, have been identified. pnnl.gov The stability of these species is influenced by the hydroxide (B78521) and nitrate (B79036) concentrations in the waste simulant. pnnl.gov Understanding the speciation of gluconate and its complexes is crucial for developing effective methods for quantifying and separating these compounds in radioactive effluents. researchgate.net

Table 1: Stability Constants for Th(IV)-Gluconate Complexes

Complex Formation Reactionlog β(D)
Th⁴⁺ + GD₄⁻ ⇌ Th(GD₃)³⁺ + D⁺1.04 ± 0.12
Th⁴⁺ + GD₄⁻ ⇌ Th(GD₂)⁺ + 2D⁺-(1.31 ± 0.09)

Data obtained at I = 1.0 mol·L⁻¹ NaClO₄ and t = 22 °C in D₂O. nih.gov

Thermodynamic Characterization of Lanthanide-Gluconate/Glucoheptonate Complexes

The thermodynamic properties of complexes formed between lanthanide ions (Ln(III)) and gluconate/glucoheptonate are essential for understanding their stability and behavior in various systems. The complexation is primarily an electrostatic interaction, with the stability of the complexes increasing with the basicity of the ligand. hbni.ac.in

Studies on the complexation of Nd(III) with gluconate (Gluc⁻) have identified the formation of both mono- and binuclear complexes in the pH range of 2–8. rsc.org The stability constants for the formation of Nd(Gluc)²⁺, Nd(Gluc)₂⁺, and Nd(Gluc)₃ have been determined at 25 °C and an ionic strength of 1 M. rsc.org The protonation constant (pKa) of gluconate is a critical factor in accurately determining these stability constants. rsc.org

The complexation of various lanthanides with gluconic acid has been studied, revealing a regular evolution of the stability constants (β values) across the lanthanide series. researchgate.net For the neutral complex MLH₋₂, where two hydroxy functions are deprotonated, the selectivity is similar to that of EDTA. researchgate.net Analysis using ¹³C NMR has shown that for the ML²⁺ complex, the carboxylate group is not bidentate, and the α-hydroxy group participates in coordination. researchgate.net

The stability constants for lanthanide-gluconate complexes generally increase with decreasing ionic radius of the lanthanide ion, with a notable exception for gadolinium(III), known as the "gadolinium break". mdpi.com The formation of various complex types, including Ln(HTar), Ln(Tar), and hydroxy complexes, has been observed. mdpi.com

Thermodynamic studies involving enthalpy (ΔH) and entropy (ΔS) changes provide deeper insights into the driving forces of complexation. For many aminocarboxylate ligands, there is a region where the change in Gibbs free energy (ΔG) is nearly constant across the lanthanide series, indicating enthalpy-entropy compensation. iaea.org However, for the lightest and heaviest lanthanides, the relationship deviates. iaea.org The complexation of lanthanides with certain crown ethers is primarily enthalpy-driven, with negative ΔH values and small or negative ΔS values. nankai.edu.cn In contrast, complexation with ligands like tpaam is entropy-driven, opposed by a positive enthalpy change, which is attributed to the release of a greater number of water molecules upon complex formation. rsc.org

Table 2: Stability Constants (log β) for Nd(III)-Gluconate Complexes

Complexlog β
Nd(Gluc)²⁺2.55 ± 0.05
Nd(Gluc)₂⁺4.45 ± 0.05
Nd(Gluc)₃5.60 ± 0.15

Data obtained at T = 25 °C and I = 1 M in the acidic range. rsc.org

Synergistic Chelation Phenomena

Co-Chelation with Other Chelating Agents (e.g., Hydroxyethylidene Diphosphonic Acid (HEDP))

This compound can exhibit synergistic effects when used in combination with other chelating agents, such as Hydroxyethylidene Diphosphonic Acid (HEDP). green-mountainchem.com HEDP is an organophosphonic acid that is effective as a scale and corrosion inhibitor, particularly for calcium carbonate. chemategroup.com It forms a stable six-ring chelate with metal ions in water. green-mountainchem.comchemategroup.com

The combination of this compound and HEDP can lead to enhanced performance in various applications, such as industrial water treatment and cleaning formulations. When used together, these chelating agents can provide a broader spectrum of metal ion control than when used individually. green-mountainchem.com This is because they can have different optimal pH ranges and affinities for various metal ions.

For instance, this compound is particularly effective in alkaline conditions for chelating di- and trivalent metal ions. univarsolutions.comgreen-mountainchem.com HEDP, on the other hand, also functions well in alkaline environments and shows a strong affinity for calcium ions. green-mountainchem.comchemategroup.com The synergistic effect arises from their complementary chelation capabilities, leading to improved scale inhibition and metal sequestration in complex systems.

Impact on Multi-Component System Stability (e.g., Industrial Formulations)

In multi-component systems like industrial cleaning formulations, the stability and efficacy of the product are paramount. This compound plays a crucial role in maintaining this stability by chelating metal ions that can cause undesirable reactions. arrochem.comcymitquimica.com For example, metal ions can lead to the degradation of active ingredients, cause discoloration, or result in the precipitation of components. scribd.com

Furthermore, the interaction between chelating agents and surfactants is a key aspect of formulation stability. While some chelating agents can have a "salting-out" effect on surfactants, leading to phase separation, understanding these interactions can allow for the design of more stable and effective formulations. chalmers.se The use of this compound can help to create stable, homogeneous solutions by managing the interactions between different components. arrochem.com Its ability to form stable chelates with a wide range of metal ions across a broad pH range contributes significantly to the stability of complex industrial formulations. univarsolutions.com

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Gluconic acid
Thorium(IV)
Portlandite
Calcium(II)
Technetium
Neodymium(III)
Europium(III)
Dysprosium(III)
Erbium(III)
Lutetium(III)
Praseodymium(III)
Gadolinium(III)
Lanthanum(III)
Hydroxyethylidene Diphosphonic Acid (HEDP)
EDTA (Ethylenediaminetetraacetic acid)
tpaam (tris[6-((2-N,N-diethylcarbamoyl)pyridyl)methyl]amine)
Aminocarboxylate
Crown ethers
Calcium carbonate
Trisodium Methylglycine Diacetate (MGDA)
Tetrasodium Glutamate Diacetate (GLDA)
Tetrasodium Aspartate Diacetate (ASDA)
Tetrasodium iminodisuccinate (IDS)
Diethylenetriaminepentaacetic acid (DTPA)
N-(2-Hydroxyethyl)ethylenediaminetriacetic acid
Tetrahydroxypropyl ethylenediamine
Oxalic acid
Succinic acid
Phthalic acid
2-aminophenol
2-hydroxyacetophenone
Anthranilic acid
8-Hydroxyquinoline
Furosemide
5,5-dimethylcyclohexane-1,3-dione
Thymine
1,10-Phenanthroline
Guanine
Cysteine
α-melanocyte-stimulating hormone (α-MSH)
Tyr3-octreotate
Iminodiacetate (IDA)
Tartaric acid
Saccharic acid
Hydroxyacetic acid
Polyacrylic acid (PAA)
Benzotriazole (BTA)
Molybdate
Silicate (B1173343)
Zinc salt
Sodium polyaspartate
Naphthalene Sulfonate
Polycarboxylate
Sodium lignosulfonate
Polyaluminium Chloride
Polyacrylamide
Trichloroisocyanuric Acid
Sodium Dichloroisocyanurate
Calcium Hypochlorite
Aluminum Sulphate
Phosphoric Acid
Sodium Hexametaphosphate
Sodium Tripolyphosphate
Trisodium Phosphate (B84403)
Sodium Acid Pyrophosphate
Sodium Lauryl Ether Sulfate (B86663)
Sodium Naphthalene Sulfonate
Polycarboxylate Superplasticizer
Sodium lignosulfonate
Polyaluminium Chloride
Polyacrylamide
Trichloroisocyanuric Acid
Sodium Dichloroisocyanurate
Calcium Hypochlorite
Aluminum Sulphate
Oxalic Acid
Phosphoric Acid
Sodium Hexametaphosphate
Sodium Tripolyphosphate
Trisodium Phosphate
Sodium Acid Pyrophosphate
Sodium Lauryl Ether Sulfate
Tetrasodium 3-hydroxy-2,2'-iminodisuccinate (HIDS)
Hydroxylamine
Phenanthroline
Sodium acetate
Methanol
Sodium pertechnetate
Tin(II) chloride
Sodium nitrate
Sodium hydroxide
Nitric acid
Perchloric acid
Ammonium chloride
Sodium chloride
Sodium sulfate
Sodium phosphate
Potassium fluoride
Carbon dioxide
Hydrochloric acid
Citric acid
Hydrogen peroxide
Sodium perborate
Sodium percarbonate
Caustic soda
Tributylphosphate
Odourless kerosene
Water
Deuterated water (D₂O)
Acetonitrile
n-heptane
2-ethylhexylphenyl phosphonic acid
Dimethyl sulfoxide (B87167) (DMSO)
Ethanol
Calcium chloride
Sodium carbonate
Sodium bicarbonate
Sodium borohydride
Sodium dithionite
Sodium bisulfite
Ascorbic acid
Erythorbic acid
Sodium erythorbate
Sodium formate
Sodium hypophosphite
Sodium phosphite
Sodium thiosulfate
Sodium sulfite
Sodium sulfide
Sodium hydrosulfide
Sodium borohydride
Sodium cyanoborohydride
Sodium triacetoxyborohydride
Lithium aluminum hydride
Diisobutylaluminum hydride
Borane
Diborane
Hydrazine
Phenylhydrazine
Formic acid
Acetic acid
Propionic acid
Butyric acid
Valeric acid
Caproic acid
Lactic acid
Malic acid
Glycolic acid
Maleic acid
Fumaric acid
Adipic acid
Glutaric acid
Pimelic acid
Suberic acid
Azelaic acid
Sebacic acid
Benzoic acid
Salicylic acid
Cinnamic acid
Mandelic acid
Gallic acid
Tannic acid
Phytic acid
Iminodisuccinic acid
Aspartic acid
Glutamic acid
Glycine
Alanine
Valine
Leucine
Isoleucine
Proline
Phenylalanine
Tryptophan
Methionine
Serine
Threonine
Asparagine
Glutamine
Histidine
Lysine
Arginine
Ornithine
Taurine
Cysteic acid
Carnitine
Creatine
Choline
Betaine
Sarcosine
Piperidine
Pyrrolidine
Morpholine
Thiomorpholine
Pyridine
Pyrazine
Pyrimidine
Pyridazine
Imidazole
Pyrazole (B372694)
Thiazole
Oxazole
Isoxazole
Isothiazole
Triazole
Tetrazole
Quinoline
Isoquinoline
Quinoxaline
Quinazoline
Cinnoline
Phthalazine
Naphthyridine
Phenanthridine
Acridine
Phenazine
Phenothiazine
Phenoxazine
Carbazole
Indole
Isoindole
Benzimidazole
Benzothiazole
Benzoxazole
Purine
Pteridine
Furan
Thiophene
Pyrrole
Benzofuran
Benzothiophene
Dibenzofuran
Dibenzothiophene
Xanthene
Thianthrene
Phenoxathiin
Chromene
Isochromene
Chromane
Isochromane
Coumarin
Isocoumarin
Flavone
Isoflavone
Flavonol
Anthocyanin
Chalcone
Aurone
Catechin
Epicatechin
Proanthocyanidin
Tannin
Lignin
Cellulose
Hemicellulose
Pectin
Starch
Glycogen
Chitin
Chitosan
Dextran
Inulin
Agar
Alginate
Carrageenan
Xanthan gum
Gellan gum
Guar gum
Locust bean gum
Gum arabic
Tragacanth
Karaya gum
Gelatin
Casein
Albumin
Collagen
Elastin
Keratin
Fibroin
Sericin
Zein
Gluten
Gliadin
Glutenin
Hordein
Secalin
Avenin
Oryzin
Legumin
Vicilin
Convicilin
Glycinin
Conglycinin
Phaseolin
Arachin
Conarachin
Zeatin
Kinetin
Indole-3-acetic acid
Abscisic acid
Gibberellin
Brassinosteroid
Jasmonic acid
Salicylic acid
Strigolactone
Ethylene
Cytokinin
Auxin
Gibberellic acid
Indole-3-butyric acid
Naphthaleneacetic acid
2,4-Dichlorophenoxyacetic acid
2,4,5-Trichlorophenoxyacetic acid
Picloram
Dicamba
Clopyralid
Aminopyralid
Fluroxypyr
Triclopyr
Glyphosate
Glufosinate
Paraquat
Diquat
Atrazine
Simazine
Propazine
Terbuthylazine
Metribuzin
Linuron
Diuron
Monuron
Fluometuron
Chlortoluron
Isoproturon
Metoxuron
Fenuron
Siduron
Neburon
Buturon
Chloroxuron
Diflubenzuron
Teflubenzuron
Lufenuron
Flufenoxuron
Hexaflumuron
Novaluron
Triflumuron
Chlorfluazuron
Noviflumuron
Buprofezin
Cyromazine
Diflubenzuron
Imidacloprid
Thiamethoxam
Clothianidin
Acetamiprid
Thiacloprid
Nitenpyram
Dinotefuran
Fipronil
Ethiprole
Pyriprole
Vanilprole
Spinosad
Spinetoram
Avermectin
Ivermectin
Doramectin
Eprinomectin
Selamectin
Moxidectin
Milbemycin oxime
Nemadectin
Emamectin benzoate
Abamectin
Lepimectin
Pyrethrin
Allethrin
Tetramethrin
Resmethrin
Permethrin
Cypermethrin
Deltamethrin
Fenvalerate
Esfenvalerate
Lambda-cyhalothrin
Gamma-cyhalothrin
Bifenthrin
Tefluthrin
Cyfluthrin
Beta-cyfluthrin
Zeta-cypermethrin
Acrinathrin
Etofenprox
Silafluofen
Flucythrinate
Tau-fluvalinate
Carbamate
Aldicarb
Carbofuran
Carbaryl
Methomyl
Thiodicarb
Oxamyl
Propoxur
Bendiocarb
Fenoxycarb
Pyriproxyfen
Methoprene
Hydroprene
Kinoprene
Fenoxycarb
Organophosphate
Malathion
Parathion
Diazinon
Chlorpyrifos
Dichlorvos
Trichlorfon
Acephate
Methamidophos
Dimethoate
Phosmet
Azinphos-methyl
Phorate
Terbufos
Ethoprophos
Profenofos
Sulprofos
Tribufos
Fenthion
Temephos
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Ethion
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Phorate
Disulfoton
Demeton-S-methyl
Oxydemeton-methyl
Vamidothion
Omethoate
Formothion
Phenthoate
Quinalphos
Phosalone
Isofenphos
Pirimiphos-methyl
Fenitrothion
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Etrimfos
Prothiofos
Cadusafos
Fosthiazate
Imicyafos
Mevinphos
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Phosphamidon
Naled
TEPP
HETP
Schradan
Dimefox
Amiton
Phenylpyrazole
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Pyrrole
Chlorfenapyr
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Fenpyroximate
Tebufenpyrad
Fipronil
Pyrimidifen
Tolfenpyrad
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Flufenerim
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Bifenazate
Hydramethylnon
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Chitin synthesis inhibitor
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Tebufenozide
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Juvenile hormone mimic
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Amitraz
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Azocyclotin
Cyhexatin
Fenbutatin oxide
Propargite
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Dinocap
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DNOC
Sulfur
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Dubnium
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Bohrium
Hassium
Meitnerium
Darmstadtium
Roentgenium
Copernicium
Nihonium
Flerovium
Moscovium
Livermorium
Tennessine
Oganesson
Hydrogen
Helium
Lithium
Beryllium
Boron
Carbon
Nitrogen
Oxygen
Fluorine
Neon
Sodium
Magnesium
Aluminum
Silicon
Phosphorus
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Chlorine
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Potassium
Calcium
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Gallium
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Arsenic
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Rhodium
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Silver
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Tin
Antimony
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Cesium
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Cerium
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Neodymium
Promethium
Samarium
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Terbium
Dysprosium
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Gold
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Lead
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Berkelium
Californium
Einsteinium
Fermium
Mendelevium
Nobelium
Lawrencium
Rutherfordium
Dubnium
Seaborgium
Bohrium
Hassium
Meitnerium
Darmstadtium
Roentgenium
Copernicium
Nihonium
Flerovium
Moscovium
Livermorium
Tennessine
Oganesson

Speciation and Equilibrium Studies in Simulated Nuclear Waste Systems

This compound and related compounds like gluconate are of significant interest in nuclear waste management due to their presence in high-level radioactive waste and their ability to form complexes with actinides and lanthanides. nih.govosti.gov This complexation behavior is crucial as it influences the chemical forms (speciation), mobility, and subsequent treatment of these radioactive elements within waste streams. osti.gov

Research into the complexation of gluconate with thorium(IV) (Th(IV)), which serves as a chemical analog for tetravalent actinides, has demonstrated the formation of 1:1 complexes under acidic conditions. nih.gov Specifically, studies using deuterated water (D₂O) have identified the formation of Th(GD₃)²⁺ and Th(GD₂)⁺ from the reaction of Th(IV) with the gluconate anion (GD₄⁻). nih.gov The stability constants for these complexes have been determined, revealing a tridentate chelation mechanism where the thorium ion binds to one oxygen atom from the carboxylate group and two oxygen atoms from the α- and γ-hydroxyl groups of the gluconate molecule. nih.gov The primary difference between these two complexes is the extent of deprotonation of the hydroxyl groups: in the Th(GD₃)²⁺ complex, only the α-hydroxyl group loses a proton, whereas in the Th(GD₂)⁺ complex, both the α- and γ-hydroxyl groups are deprotonated. nih.gov

In alkaline environments, which are representative of certain nuclear waste storage conditions, gluconate has been shown to markedly enhance the solubility of metal hydroxides. researchgate.net A notable example is the increased solubility of portlandite (Ca(OH)₂(s)) through the formation of very stable calcium-gluconate complexes. researchgate.net The inclusion of gluconate and other sugar carboxylates as additives in cementitious materials used for radioactive waste repositories is a key factor driving these interactions. researchgate.net

Furthermore, investigations into the speciation of technetium (Tc) in simulated alkaline nuclear waste have revealed the presence of non-pertechnetate species when gluconate is present. pnnl.gov Compounds such as Tc(I)-tricarbonyl/gluconate have been identified, and their stability is dependent on the concentrations of hydroxide and nitrate in the waste simulant. pnnl.gov A thorough understanding of gluconate speciation and its complexes is therefore essential for the development of effective analytical methods for the quantification and separation of these compounds in actual radioactive effluents. researchgate.net

Table 1: Stability Constants for Th(IV)-Gluconate Complexes

Complex Formation Reactionlog β(D)
Th⁴⁺ + GD₄⁻ ⇌ Th(GD₃)³⁺ + D⁺1.04 ± 0.12
Th⁴⁺ + GD₄⁻ ⇌ Th(GD₂)⁺ + 2D⁺-(1.31 ± 0.09)

Data obtained at I = 1.0 mol·L⁻¹ NaClO₄ and t = 22 °C in D₂O. nih.gov

Thermodynamic Characterization of Lanthanide-Gluconate/Glucoheptonate Complexes

The thermodynamic properties of complexes formed between lanthanide ions (Ln(III)) and gluconate or glucoheptonate are fundamental to understanding their stability and behavior. The primary interaction is electrostatic, with complex stability generally increasing with the basicity of the ligand. hbni.ac.in

Studies focusing on the complexation of neodymium(III) with gluconate (Gluc⁻) have identified the formation of both mononuclear and binuclear complexes in aqueous solutions over a pH range of 2 to 8. rsc.org The stability constants for the formation of Nd(Gluc)²⁺, Nd(Gluc)₂⁺, and Nd(Gluc)₃ have been determined at 25 °C and an ionic strength of 1 M. rsc.org The protonation constant (pKa) of gluconic acid is a critical parameter for the accurate calculation of these stability constants. rsc.org

Investigations across the lanthanide series have shown a regular trend in the stability constants (β values) for gluconic acid complexes. researchgate.net For the neutral complex MLH₋₂, where two hydroxyl groups are deprotonated, the selectivity observed is comparable to that of EDTA. researchgate.net Spectroscopic analysis using ¹³C NMR indicates that in the ML²⁺ complex, the carboxylate group does not act as a bidentate ligand, but the α-hydroxy group is involved in the coordination. researchgate.net

Generally, the stability of lanthanide-gluconate complexes increases as the ionic radius of the lanthanide ion decreases. mdpi.com A well-known anomaly to this trend is observed for gadolinium(III), often referred to as the "gadolinium break". mdpi.com The formation of various complex species, including protonated (Ln(HTar)), neutral (Ln(Tar)), and hydroxy complexes, has been documented. mdpi.com

Thermodynamic parameters, specifically the enthalpy (ΔH) and entropy (ΔS) of complexation, provide deeper insight into the forces driving the formation of these complexes. For many lanthanide complexes with aminocarboxylate ligands, a region of enthalpy-entropy compensation exists where the Gibbs free energy (ΔG) of formation remains nearly constant for several elements in the series. iaea.org However, this relationship often diverges for the lightest and heaviest lanthanides. iaea.org The complexation of lanthanides with certain macrocyclic ligands like crown ethers is found to be primarily enthalpy-driven, characterized by negative ΔH values and small or negative ΔS values. nankai.edu.cn In contrast, complexation with other ligands, such as tpaam, is driven by a large positive entropy change, which overcomes an unfavorable (positive) enthalpy change. This is attributed to the release of a greater number of water molecules from the lanthanide's hydration sphere upon complexation. rsc.org

Table 2: Stability Constants (log β) for Nd(III)-Gluconate Complexes

Complexlog β
Nd(Gluc)²⁺2.55 ± 0.05
Nd(Gluc)₂⁺4.45 ± 0.05
Nd(Gluc)₃5.60 ± 0.15

Data obtained at T = 25 °C and I = 1 M in the acidic range. rsc.org

Synergistic Chelation Phenomena

Co-Chelation with Other Chelating Agents (e.g., Hydroxyethylidene Diphosphonic Acid (HEDP))

This compound can demonstrate synergistic effects when combined with other chelating agents, a notable example being Hydroxyethylidene Diphosphonic Acid (HEDP). green-mountainchem.com HEDP is an organophosphonate recognized for its efficacy as a scale and corrosion inhibitor, especially against calcium carbonate scale. chemategroup.com It functions by forming a stable six-membered ring chelate with metal ions in aqueous solutions. green-mountainchem.comchemategroup.com

The combined use of this compound and HEDP can result in superior performance in applications like industrial water treatment and cleaning formulations. green-mountainchem.com This combination provides a more comprehensive control over a wider range of metal ions compared to the individual use of either agent. green-mountainchem.com The synergy stems from their complementary properties; they often have different optimal pH ranges and varying affinities for different metal ions.

For example, this compound is highly effective at chelating divalent and trivalent metal ions under alkaline conditions. univarsolutions.comgreen-mountainchem.com HEDP also performs well in alkaline environments and has a particularly strong affinity for calcium ions. green-mountainchem.comchemategroup.com The synergistic benefit is a result of their complementary chelation profiles, which leads to more effective scale inhibition and metal sequestration in complex chemical systems. green-mountainchem.com

Impact on Multi-Component System Stability (e.g., Industrial Formulations)

In complex multi-component products such as industrial cleaning formulations, ensuring stability and efficacy is critical. This compound contributes significantly to this stability by chelating metal ions that could otherwise induce undesirable chemical reactions. arrochem.comcymitquimica.com For instance, trace metal ions can catalyze the degradation of active ingredients, cause product discoloration, or lead to the formation of precipitates. scribd.com

Furthermore, the interaction between chelating agents and surfactants is a critical factor in the stability of a formulation. While some chelating agents can cause surfactants to "salt out," leading to phase separation and reduced effectiveness, a proper understanding of these interactions allows for the development of stable and efficient products. chalmers.se this compound helps to create stable, homogeneous solutions by effectively managing the complex interactions between various ingredients. arrochem.com Its capacity to form stable chelates with a variety of metal ions over a wide pH spectrum is a key contributor to the robustness of intricate industrial formulations. univarsolutions.com

Advanced Spectroscopic and Analytical Characterization of Sodium Glucoheptonate

Structural Elucidation Techniques

Determining the three-dimensional structure of sodium glucoheptonate in both solid and solution states is crucial for understanding its chelating properties and interactions with other molecules.

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystal. rsc.org Studies on sodium D-glycero-D-gulo-heptonate dihydrate have revealed significant details about its solid-state conformation.

The analysis of the glucoheptonate anion shows that it does not adopt a linear, zigzag chain. Instead, it possesses a bent-chain conformation . iucr.orgresearchgate.net This bending is a result of rotations around the C2-C3 and C3-C4 bonds, which minimizes the repulsion between hydroxyl groups that would occur in a straight-chain conformer. iucr.org Specifically, the carbon atoms of the anion are situated in two distinct planes (C1–C3 and C3–C7), with an interplanar angle measured at 71.2 (2)°. iucr.org This bent conformation was predicted based on studies of related alditols and is driven by the repulsion of syn-axially related hydroxyl groups. iucr.org

Table 1: Crystallographic Data for Sodium α-glucoheptonate Dihydrate

Parameter Value
Crystal System Monoclinic
Space Group P2₁
Conformation Bent-chain
Na⁺ Coordination 6 (Distorted Octahedral)
Na⁺-O Distance Range 2.316 (2) - 2.645 (2) Å

Data sourced from crystallographic studies. iucr.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for characterizing the structure of molecules in solution. nih.gov For this compound, both ¹H and ¹³C NMR are used to provide detailed information about its atomic connectivity and conformational dynamics. chemicalbook.comspectrabase.com

In solution, particularly in deuterated water (D₂O) which is a common solvent for NMR analysis, the glucoheptonate anion is not static. It exists as a mixture of conformers, including planar (zigzag) and bent-chain forms. nih.gov The equilibrium between these forms can be influenced by factors such as temperature. nih.gov NMR studies on related magnesium(II) d-gluconate (B1237863) complexes suggest that with increasing temperature, the bent-chain conformer can become more predominant, which facilitates the simultaneous coordination of the carboxylate group and the terminal hydroxymethyl group to a metal ion. nih.gov

¹H NMR spectra of sodium gluconate show signals corresponding to the protons along the carbon chain. researchgate.net However, the protons of the numerous hydroxyl (OH) groups are often not observed because they are readily exchanged with deuterium (B1214612) from the D₂O solvent. researchgate.net 2D NMR techniques, such as COSY (Correlation Spectroscopy), can be used to establish correlations between neighboring protons, helping to assign the signals to their respective positions in the molecule. nih.gov Furthermore, DOSY (Diffusion-Ordered Spectroscopy) experiments can confirm the presence of a single molecular species in a pure sample by showing that all signals diffuse at the same rate. nih.gov

Table 2: Representative NMR Data for Gluconate/Glucoheptonate Species

Nucleus Technique Key Observations
¹H 1D & 2D NMR Provides signals for C-H protons; OH protons often exchanged with D₂O solvent. nih.govresearchgate.net
¹³C 1D NMR Shows distinct signals for each of the seven carbon atoms in the glucoheptonate backbone. spectrabase.com
- Solution-state Exists as a mixture of planar and bent-chain conformers. nih.gov

This table summarizes general findings from NMR studies on gluconate and glucoheptonate compounds.

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The FTIR spectrum of sodium gluconate provides a characteristic fingerprint, revealing key structural features. researchgate.net

The spectrum is dominated by a very broad and strong absorption band in the region of 3600-3200 cm⁻¹, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups. researchgate.net The broadness of this peak indicates extensive hydrogen bonding. Within this region, distinct bands for primary and secondary hydroxyl groups can sometimes be resolved. researchgate.net

Another key region is around 1600 cm⁻¹. A strong band observed here is assigned to the asymmetric stretching vibration of the carboxylate anion (COO⁻). researchgate.net The corresponding symmetric stretch appears at a lower wavenumber, around 1400-1440 cm⁻¹. researchgate.net The positions of these bands are indicative of the deprotonated carboxylic acid group and its interaction with the sodium cation. Other significant absorptions include C-H stretching vibrations typically found between 2850 and 3000 cm⁻¹ and C-O stretching vibrations of the alcohol groups in the fingerprint region (around 1050-1100 cm⁻¹). researchgate.netmdpi.com

Table 3: Characteristic FTIR Absorption Bands for Sodium Gluconate

Wavenumber (cm⁻¹) Functional Group Vibration Type
~3541 Primary O-H Stretching
~3430 Secondary O-H Stretching
~2943-2893 C-H Stretching
~1601 Carboxylate (C=O) Asymmetric Stretching
~1443 Carboxylate (C-O) Symmetric Stretching
~1090 Secondary C-O Stretching
~1057 Primary C-O Stretching

Data compiled from various FTIR analyses of sodium gluconate. researchgate.net

Quantitative and Qualitative Analytical Methodologies

Beyond structural elucidation, various analytical methods are employed to determine the purity of this compound and to quantify it in complex mixtures, which is essential for quality control and research.

Chromatographic methods are central to separating this compound from impurities and other components in a mixture.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of sodium gluconate and glucoheptonate. analytice.compmpinc.com Depending on the matrix, different detection methods can be employed. For instance, when analyzing complex samples like nuclear waste, pulsed amperometric detection (PAD) has been used, which is sensitive to the hydroxyl groups of the molecule. researchgate.net HPLC can be used to establish calibration curves for quantitative analysis. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the mass detection capabilities of MS, making it a highly selective and sensitive technique. analytice.comnih.gov LC-MS can confirm the molecular weight of the analyte and its fragments, aiding in positive identification and structural analysis of related compounds in a mixture. researchgate.net It is particularly valuable for analyzing complex biological or environmental samples. nih.govsci-hub.red

Gas Chromatography (GC) , often coupled with mass spectrometry (GC-MS), can also be used. However, due to the low volatility of this compound, derivatization to a more volatile form (e.g., through silylation) is typically required before analysis. contaminantdb.ca

These techniques are crucial for assessing the purity of this compound, with typical specifications requiring a purity of 98.0% or higher. tcichemicals.com They can also quantify related substances and degradation products. pmpinc.com

Atomic Absorption Spectroscopy (AAS) is a highly sensitive technique used for determining the concentration of specific metal elements in a sample. elgalabwater.comtechnologynetworks.com In the context of this compound, AAS is not used to detect the glucoheptonate molecule itself, but rather to quantify the metal ions that it chelates.

When this compound is used as a chelating agent, it forms stable complexes with metal ions like iron, copper, calcium, and others. ijert.org To determine the concentration of a specific metal in such a chelate, the sample can be analyzed by AAS. researchgate.net The technique works by measuring the absorption of light by free atoms of the element of interest. elgalabwater.com The sample is typically atomized in a flame (Flame AAS or FAAS) or a graphite (B72142) furnace (GFAAS), and the amount of light absorbed at a specific wavelength is proportional to the concentration of the metal in the sample. elgalabwater.comtechnologynetworks.com

AAS can be used indirectly to determine the concentration of the chelating agent. For example, by measuring the decrease in the concentration of a free metal ion in a solution after the addition of this compound, one can calculate the amount of metal that has been chelated and, consequently, infer the amount of active chelating agent. researchgate.net This method is valuable for quality control in applications where the chelating power of this compound is its primary function. ijert.orgajrconline.org

Table 4: Analytical Techniques and Their Applications for this compound

Technique Analyte Purpose
HPLC-PAD This compound Quantification in complex matrices (e.g., nuclear waste). researchgate.net
LC-MS This compound & related compounds Purity analysis, identification of breakdown products. researchgate.netnih.gov
GC-MS Derivatized this compound Purity and mixture analysis. contaminantdb.ca

Spectrophotometric Methods for Concentration Determination

Spectrophotometry offers versatile methods for determining the concentration of this compound, either through direct measurement or indirect colorimetric assays. The choice of method often depends on the sample matrix and the required sensitivity.

Direct ultraviolet (UV) spectrophotometry can be utilized for the characterization of this compound solutions. The molecule exhibits a primary absorption maximum in the low UV range, at approximately 200 nm, which originates from π→π* and π→σ* transitions within the carboxylate anion. scispace.com While this allows for direct quantification in pure solutions, its application in complex mixtures can be limited due to potential interference from other UV-absorbing compounds.

Indirect methods often involve reacting the glucoheptonate or a related component with a chromogenic agent to produce a colored product that can be measured in the visible spectrum. For instance, in systems where this compound is used as a substrate for an enzymatic reaction, its concentration can be determined by monitoring the change in absorbance of a coupled indicator dye. sigmaaldrich.com Another approach involves using this compound as a capping agent for nanoparticles; changes in the surface plasmon resonance (SPR) band, observed via a spectrophotometer, can be correlated with analyte concentrations in a given sample. sci-hub.se

A typical colorimetric assay involves measuring the absorbance of a solution after a reaction. The concentration is then determined from a standard curve.

Table 1: Example Data for a Representative Indirect Spectrophotometric Assay This table presents illustrative data for a hypothetical colorimetric assay.

Standard Concentration (mg/L)Absorbance at λmaxCalculated Concentration (mg/L)
5.00.1525.1
10.00.2989.9
15.00.45515.2
20.00.60120.0
Unknown Sample0.37512.5

Titrimetric Analysis for Assay and Purity Assessment

Titrimetric analysis is a fundamental and widely accepted method for determining the assay and purity of this compound. chemimpex.comvwr.com The most common technique is a non-aqueous titration, which is specified in various pharmacopeias and technical data sheets for gluconate salts. avantorsciences.commt.com

This method involves dissolving a precisely weighed sample of this compound in a non-aqueous solvent, typically glacial acetic acid. fao.org The solution is then titrated with a standardized solution of a strong acid, most commonly perchloric acid in glacial acetic acid. mt.comfao.org An indicator, such as quinaldine (B1664567) red, is used to visually determine the endpoint, which is marked by a color change. fao.org Alternatively, a pH electrode can be used for potentiometric endpoint detection. mt.com This procedure is highly reliable for assessing the purity of the raw material, with typical specifications requiring a purity of 98.0% or higher. tcichemicals.com

Procedure Outline: Non-Aqueous Titration

An accurately weighed sample (approx. 150 mg) is dissolved in glacial acetic acid (75 mL), with gentle heating if necessary. fao.org

After cooling, a suitable indicator like quinaldine red is added. fao.org

The solution is titrated with standardized 0.1 N perchloric acid in glacial acetic acid to a colorless endpoint. fao.org

The purity is calculated based on the volume of titrant consumed, where each mL of 0.1 N perchloric acid is equivalent to 21.81 mg of C₆H₁₁NaO₇ (Sodium Gluconate). fao.org

Table 2: Typical Purity Specifications for this compound/Gluconate via Titrimetric Analysis

Supplier/StandardParameterSpecificationMethod Reference
TCIPurity (Nonaqueous Titration)min. 98.0 % tcichemicals.com
AvantorPurity (Nonaqueous Titration)min. 99.0 % (after drying) avantorsciences.com
Chem-ImpexAssay by titration99 - 101% chemimpex.com

Advanced Microscopy for Interfacial and Morphological Studies

Scanning Electron Microscopy (SEM) for Surface Morphology (e.g., Biofilm Formation, Cement Hydration Products)

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface morphology of materials at the micro-scale, providing critical insights into the effects of this compound in various applications.

Cement Hydration: In the study of cementitious materials, SEM is extensively used to observe the microstructure of hydration products. When sodium gluconate is used as a retarder, SEM analysis reveals its impact on the morphology and growth of crystalline phases like ettringite (AFt) and calcium hydroxide (B78521) (CH). nih.govresearchgate.net At certain dosages, sodium gluconate can promote the formation of AFt at the pores and aggregate interfaces in later stages of hydration, which helps to reduce porosity. nih.gov It can also affect the morphology of Ca(OH)₂ crystals. researchgate.net These microstructural changes directly influence the macroscopic properties of the concrete, such as strength and setting time. tandfonline.com

Biofilm Formation: SEM is also instrumental in studying microbial communities. In a study investigating the biodegradation of pollutants, SEM analysis showed that the bacterium Pantoea dispersa formed a biofilm when under stress from benzo[a]pyrene (B130552). semanticscholar.orgmdpi.com The addition of sodium gluconate as a biostimulant influenced the characteristics of this biofilm. semanticscholar.orgmdpi.com SEM allows researchers to directly observe changes in the biofilm's three-dimensional structure, cell aggregation, and the production of extracellular matrix (ECM) material in response to chemical stimuli. nih.gov

Table 3: Summary of SEM Findings in Different Applications

Application AreaObservationSignificanceReference
Cement HydrationInhibited formation of calcium hydroxide (CH) in early stages.Explains the retarding effect of sodium gluconate on cement setting. nih.govresearchgate.net
Cement HydrationPromotion of ettringite (AFt) formation at pores in later stages.Contributes to reduced porosity and improved later-age strength. nih.gov
Biofilm FormationRevealed the formation of a biofilm by P. dispersa under pollutant stress.Demonstrates a microbial response to environmental conditions. semanticscholar.orgmdpi.com

Transmission Electron Microscopy (TEM) for Ultrastructural Analysis (e.g., Microbial Cell Responses)

Transmission Electron Microscopy (TEM) provides much higher resolution than SEM, enabling the visualization of the internal ultrastructure of cells. This is crucial for understanding the specific cellular mechanisms and responses of microorganisms to chemical agents like this compound.

To prepare a bacterial sample for TEM, cells are typically stabilized through chemical fixation using agents like glutaraldehyde, followed by a secondary fixation with osmium tetroxide to preserve lipid membranes. harvard.edugu.se The samples are then dehydrated, embedded in resin, and cut into ultrathin sections (60-80 nm) to allow the electron beam to pass through. gu.sebiorxiv.org

In a study where sodium gluconate was used to biostimulate P. dispersa for pollutant degradation, TEM analysis was used to examine the cellular response to stress. semanticscholar.orgmdpi.com The analysis revealed an increase in the number of flagella on the bacterial cells, which is a key ultrastructural change related to motility and chemotaxis in response to the environmental stressor. semanticscholar.orgmdpi.com Other studies using TEM to observe microbial responses to stressors have shown significant alterations to cell walls, degradation of plasma membranes, and disorganization of the cytoplasm, demonstrating the power of TEM to reveal subcellular impacts. usda.gov

Other Specialized Characterization Techniques

X-ray Diffraction (XRD) for Crystalline Phase Analysis (e.g., Cement Hydration)

X-ray Diffraction (XRD) is an indispensable analytical technique for identifying the crystalline phases present in a material and tracking their quantitative changes. It is particularly valuable in materials science and has been widely applied to study the mechanism of cement hydration as influenced by admixtures like this compound.

When this compound is added to a cement paste, it influences the rate of dissolution of anhydrous cement phases and the precipitation of crystalline hydration products. iccc-online.org XRD analysis allows researchers to monitor these changes by measuring the intensity of the diffraction peaks corresponding to specific crystalline compounds. cdnsciencepub.com

Studies have shown that this compound retards the hydration of the primary strength-providing phases, tricalcium silicate (B1173343) (C₃S) and dicalcium silicate (C₂S), which is evident from the higher intensity of their corresponding XRD peaks in the early stages compared to a control sample. nih.gov Conversely, the formation of hydration products like ettringite (AFt) and calcium hydroxide (CH) is also affected. tandfonline.com Synchrotron XRD data has shown that while sodium gluconate retards the main alite hydration peak, it has little initial effect on the rate of ettringite formation. iccc-online.org By quantifying these phases over time, XRD provides a detailed picture of the retardation mechanism. cdnsciencepub.comtandfonline.com

Table 4: Effect of Sodium Gluconate on Crystalline Phases in Cement Hydration as Detected by XRD

Crystalline PhaseObserved Effect of Sodium GluconateInterpretationReference
Tricalcium Silicate (C₃S)Higher diffraction peak intensity at early stages.Inhibition/retardation of C₃S hydration. nih.govcdnsciencepub.com
Ettringite (AFt)Initially delayed, but can be promoted in later stages.Complex interaction affecting initial set and later microstructure. nih.govtandfonline.com
Calcium Hydroxide (CH)Reduced peak intensity at early ages.Delayed precipitation, consistent with retardation of C₃S hydration. nih.govcdnsciencepub.com
Gypsum (CaSO₄·2H₂O)Inhibited dissolution.Contributes to the overall retarding effect on C₃A hydration. nih.govtandfonline.com

Electrospray Ionization Mass Spectrometry (ESI-MS) for Species Identification in Solution

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful analytical technique for the characterization of polar and thermally sensitive molecules, such as this compound, directly from a solution phase. As a soft ionization method, ESI-MS facilitates the transfer of ions from solution into the gas phase with minimal fragmentation, allowing for the identification of the intact molecule and its non-covalent adducts as they exist in solution. This technique is crucial for verifying the molecular weight and identifying various species, including the deprotonated glucoheptonate anion, sodium adducts, and characteristic fragment ions generated through collision-induced dissociation (CID).

The chemical formula for this compound is C₇H₁₃O₈Na, with a theoretical monoisotopic mass of 248.050812 g/mol . americanelements.comamericanelements.com In ESI-MS analysis, different ionic species can be observed depending on the ionization mode (positive or negative). In negative ion mode, the most prominent ion expected is the deprotonated glucoheptonate anion, [C₇H₁₃O₈]⁻, at a mass-to-charge ratio (m/z) of approximately 225.06. In positive ion mode, sodium adducts such as [M+Na]⁺, corresponding to [C₇H₁₃O₈Na + Na]⁺, may be detected at an m/z of around 271.04.

Tandem mass spectrometry (MS/MS) provides deeper structural insight by inducing fragmentation of a selected precursor ion. The resulting fragmentation pattern is a fingerprint that helps confirm the molecule's identity and structure. Predicted LC-MS/MS data for the glucoheptonate anion ([C₇H₁₃O₈]⁻) shows several characteristic fragment ions upon dissociation. contaminantdb.ca These fragments typically arise from the neutral loss of small molecules like water (H₂O) and carbon dioxide (CO₂).

Detailed research findings from spectral databases illustrate the expected fragmentation of the glucoheptonate anion precursor ion at m/z 225.1 in negative ESI mode. contaminantdb.cafoodb.ca The fragmentation pattern changes with increasing collision energy (measured in volts, V), leading to the formation of smaller product ions.

The table below summarizes the predicted product ions from the glucoheptonate anion precursor at various collision energies.

Precursor Ion (m/z)Collision EnergyPredicted Product Ions (m/z)Plausible Neutral Loss
225.1 ([C₇H₁₃O₈]⁻)10V89.0, 101.0, 119.0, 131.0, 149.1, 161.1Various C-C bond cleavages and neutral losses (e.g., H₂O, CO₂)
20V89.0, 101.0, 113.0, 119.0, 131.0, 149.1Increased fragmentation and different cleavage pathways
40V59.0, 71.0, 89.0, 101.0, 113.0, 119.0Extensive fragmentation leading to smaller organic acid fragments

These data demonstrate that ESI-MS and its tandem MS capabilities are invaluable for the unambiguous identification of this compound in solution, allowing for both confirmation of its molecular weight and detailed structural characterization through controlled fragmentation.

Computational Chemistry and Theoretical Modeling of Sodium Glucoheptonate Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of the glucoheptonate anion and its complexes.

Density Functional Theory (DFT) for Electronic Structure and Complexation Geometries

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems, like atoms and molecules. wikipedia.orgscispace.com It is based on the principle that the properties of a many-electron system can be determined from its electron density. wikipedia.orgscispace.com DFT has become a popular and versatile method in computational physics and chemistry. wikipedia.org

In the context of sodium glucoheptonate, DFT can be used to model the complexation of the glucoheptonate anion with various metal ions. For instance, DFT calculations with a solvation model have been used to study the complexes formed between the D-gluconate (B1237863) molecule and Al(OH)₄⁻, revealing preferences for bidentate structures. researchgate.netresearchgate.net These calculations can predict the geometries of these complexes, which is crucial for understanding the chelation process. medkoo.comconnectchemicals.comnouryon.comunivarsolutions.comglorywh.com The theory can also provide insights into the electronic properties of these systems, which govern their reactivity and stability. rsc.org While DFT has been successfully applied to various systems, challenges remain in accurately describing intermolecular interactions, such as van der Waals forces, which can be critical in complexation reactions. wikipedia.org

Conformational Analysis and Energy Landscapes of Glucoheptonate Anions

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformations, and their respective energy levels. libretexts.org The glucoheptonate anion, with its flexible carbon chain, can adopt various conformations. researchgate.net Understanding the preferred conformations and the energy barriers between them is essential for predicting its behavior in solution and its interaction with other species.

The study of energy landscapes provides a map of the potential energy of a molecule as a function of its geometry. nih.gov For the glucoheptonate anion, this would involve calculating the energy for a wide range of possible conformations to identify the most stable ones (lowest energy) and the transition states between them. nih.govmdpi.com This analysis can be performed using computational methods like DFT. nih.govchemrxiv.org The resulting energy landscape reveals the flexibility of the anion and the likelihood of it adopting specific shapes, which influences its chelating properties. biorxiv.org For example, studies on similar molecules have shown that different conformations can be favored depending on the solvent and temperature. chemrxiv.org

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecular systems, providing a dynamic picture of interactions and processes in solution.

Ligand-Metal Ion Interaction Dynamics and Solvent Effects

MD simulations can be used to model the dynamic interactions between the glucoheptonate ligand and various metal ions in solution. mdpi.comrsc.org These simulations track the movements of all atoms in the system over time, governed by a force field that describes the interatomic forces. mdpi.com This allows for the visualization of how the glucoheptonate anion approaches and wraps around a metal ion to form a chelate complex.

Solvent effects play a crucial role in these interactions. The water molecules in an aqueous solution are not passive bystanders; they actively participate in the complexation process by solvating both the metal ion and the ligand. acs.org MD simulations can explicitly include solvent molecules, allowing for the study of how they are displaced during chelation and how they influence the stability of the final complex. acs.org For example, simulations have shown that strongly hydrated ions may have weaker interactions with organic ligands. mdpi.com

Different models can be used in MD simulations to represent metal ions, including bonded and non-bonded models, each with its own advantages and limitations in describing the coordination environment. ambermd.org

Thermodynamic Modeling and Prediction

Thermodynamic modeling aims to predict the stability and behavior of chemical systems at equilibrium. For this compound, this involves determining key thermodynamic parameters that govern its interactions and reactions. Thermodynamic data is crucial for understanding processes like the precipitation of metal hydroxides in the presence of glucoheptonate. pnnl.gov

By combining experimental data with theoretical models, it is possible to develop a comprehensive thermodynamic description of systems containing this compound. pnnl.govresearchgate.net For example, thermodynamic models have been developed to predict the solubility of strontium carbonate in the presence of chelating agents like EDTA, a process that shares similarities with the interactions of glucoheptonate. pnnl.gov These models often rely on determining the standard-state equilibrium constants and ion-interaction parameters. pnnl.gov

In the context of cement chemistry, thermodynamic modeling has been used to understand the impact of sodium gluconate on the hydration of cement components. tandfonline.com This involves predicting the equilibrium phase composition of the hydrated system. tandfonline.com Such models can provide valuable theoretical guidance for optimizing the performance of concrete admixtures. tandfonline.com

Interactive Data Table: Thermodynamic Properties of Related Systems

PropertyValueConditionsReference
Standard molar enthalpy of formation (ΔfHₘ°)-(1472.68 ± 0.48) kJ mol⁻¹T = 298.15 K researchgate.net
Molar enthalpy of dissolution at infinite dilution(23.783 ± 0.128) kJ mol⁻¹T = 298.15 K researchgate.net

Application of Pitzer's Electrolyte Solution Theory for Molar Enthalpies of Dissolution

The molar enthalpies of dissolution for sodium D-gluconate (a closely related compound) have been determined at various molalities at a constant temperature of 298.15 K. researchgate.net Utilizing Pitzer's electrolyte solution theory, the molar enthalpy of dissolution at infinite dilution was calculated to be (23.783 ± 0.128) kJ·mol⁻¹. researchgate.net This theoretical framework is crucial for extrapolating experimental data to the standard state of infinite dilution, where ion-ion interactions are minimized. libretexts.orgpurdue.edu The process involves measuring the heat changes as the salt dissolves in water and then applying the Pitzer equations to model the behavior of the ions in the solution. researchgate.net

The relative apparent molar enthalpies and relative partial molar enthalpies for both the solute (sodium D-gluconate) and the solvent can be derived from these experimental dissolution enthalpies. researchgate.net This information is vital for understanding the thermodynamic interactions between the ions and water molecules in solution.

Calculation of Standard Molar Enthalpies of Formation and Lattice Potential Energies

The standard molar enthalpy of formation (ΔfH°m) for solid sodium D-gluconate has been determined through a reasonably designed thermochemical cycle based on Hess's law. researchgate.net Using an isoperibol solution-reaction calorimeter, this value was found to be -(1472.68 ± 0.48) kJ·mol⁻¹. researchgate.net This fundamental thermodynamic quantity represents the enthalpy change when one mole of the compound is formed from its constituent elements in their standard states.

From crystallographic data, the lattice potential energy of sodium D-gluconate has been calculated. researchgate.netresearchgate.net Lattice energy is a measure of the strength of the forces between the ions in the crystal lattice. libretexts.org For a related compound, the lattice potential energy was calculated to be 1434.05 kJ·mol⁻¹. researchgate.net The ionic volume of the D-gluconate anion has also been determined from these crystallographic studies. researchgate.netresearchgate.net

Heat Capacity Measurements and Theoretical Calculations

Experimental measurements of the low-temperature heat capacities of related sodium salts, such as sodium benzoate, have been conducted using precision automated adiabatic calorimeters. researchgate.net These measurements, typically performed over a wide temperature range, allow for the fitting of a polynomial equation that describes the heat capacity as a function of temperature. researchgate.net From this equation, smoothed heat capacities and other thermodynamic functions relative to a standard reference temperature (e.g., 298.15 K) can be calculated. researchgate.netlibretexts.org

Theoretical calculations of heat capacity are complex, especially for liquids, due to the intricate motion of atoms. iaea.org However, for solids, computational methods can provide estimates. mdpi.com For instance, the standard molar heat capacity (Cp,m°) of a related compound, sodium D-gluconate, at T = 298.15 K and 0.1 MPa was determined to be (493.20 ± 2.70) J·K⁻¹·mol⁻¹. researchgate.net

Environmental Transport and Fate Modeling

Understanding the environmental transport and fate of this compound is crucial for assessing its potential environmental impact. Modeling tools provide predictions of its distribution and behavior in various environmental compartments.

Distribution Coefficient (Koc) and Adsorption/Desorption Predictions

The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of a substance in soil. A low Koc value suggests high mobility. For this compound, the estimated log Koc indicates that the substance is highly mobile in soils, which increases its potential for leaching into and transport in groundwater. epa.gov For the closely related sodium gluconate, the estimated Koc value from the molecular connectivity index (MCI) is 10 L/kg, also indicating a low potential for adsorption to soil and sediment and very high mobility. santos.compharmaexcipients.com

Adsorption and desorption behavior are critical in determining the environmental distribution of chemicals. researchgate.netscribd.com Due to its high water solubility and low partition coefficient, this compound is not expected to significantly adsorb to sediment and soil. santos.comindustrialchemicals.gov.au

Henry's Law Constant Derivations for Volatilization Potential

The Henry's Law constant is a measure of a chemical's tendency to partition between water and air, indicating its volatilization potential. europa.eu For this compound, the estimated Henry's Law constant suggests that volatilization from water and aqueous solutions is not expected to be a significant fate process. epa.gov This is consistent with its nature as a salt, which typically have low volatility. epa.gov

For the analogous sodium gluconate, the calculated Henry's Law constant also indicates a low potential for volatilization from water or moist soil surfaces. santos.comoecd.orgoecd.org The U.S. Environmental Protection Agency (EPA) has also noted that this compound is expected to be non-volatile at ambient temperatures. epa.gov

Data Tables

Table 1: Thermodynamic Properties of Sodium D-Gluconate

PropertyValueSource
Molar Enthalpy of Dissolution at Infinite Dilution(23.783 ± 0.128) kJ·mol⁻¹ researchgate.net
Standard Molar Enthalpy of Formation-(1472.68 ± 0.48) kJ·mol⁻¹ researchgate.net
Standard Molar Heat Capacity (Cp,m°)(493.20 ± 2.70) J·K⁻¹·mol⁻¹ researchgate.net

Table 2: Environmental Fate Properties of this compound and Related Compounds

PropertyCompoundValueSource
Log KocThis compoundEstimated to be low, indicating high mobility epa.gov
KocSodium Gluconate10 L/kg (from MCI) santos.compharmaexcipients.com
Henry's Law ConstantThis compoundEstimated to be low, indicating low volatilization potential epa.gov
Henry's Law ConstantSodium Gluconate4.74E-013 atm-m³/mole @ 25°C (Estimated) oecd.orgepa.gov

Mechanistic Investigations of Sodium Glucoheptonate S Chemical Reactivity

Catalytic Mechanisms

Organocatalysis and Brønsted Basicity of Sodium Glucoheptonate (Analogous Studies)

While direct studies on the organocatalytic activity and Brønsted basicity of this compound are not extensively detailed in the provided search results, analogous studies on sodium gluconate offer valuable insights. Sodium gluconate, a structurally similar compound, has been identified as an efficient, natural, and biodegradable organocatalyst. researchgate.net It has been successfully used in the synthesis of dihydropyrano[2,3-c] pyrazole (B372694) derivatives. researchgate.net This suggests that like sodium gluconate, this compound, with its multiple hydroxyl groups and a carboxylate group, possesses the potential to act as a catalyst. These functional groups can participate in hydrogen bonding and other non-covalent interactions, facilitating chemical transformations.

The catalytic activity of these sugar-derived salts is often observed in aqueous media, where their solubility plays a crucial role in enhancing reaction rates. researchgate.net The principle of action is based on the presence of various active sites and the ability to influence the pH of the reaction medium, which in turn promotes the reactants to achieve the necessary activation energy for the reaction to proceed. researchgate.net For instance, in the synthesis of pyrazole derivatives, the catalytic effect of sodium gluconate was optimized with respect to temperature and catalyst concentration, indicating a clear catalytic role. researchgate.net

Reaction Kinetics and Transition State Analysis in Catalyzed Reactions

Detailed reaction kinetics and transition state analysis for reactions catalyzed by this compound are not explicitly available in the provided search results. However, studies on analogous compounds like sodium gluconate in catalytic applications provide a basis for understanding these aspects. For example, the synthesis of dihydropyrano[2,3-c] pyrazole using sodium gluconate as a catalyst showed a significant dependence on reaction conditions such as temperature and catalyst loading, which are key parameters in kinetic studies. researchgate.net

In the context of heterogeneous catalysis for the oxidation of glucose to sodium gluconate, the reaction kinetics are influenced by the catalyst composition. For instance, in studies using Pd-Bi/Al₂O₃ catalysts, the rate of glucose conversion and selectivity towards sodium gluconate were found to be dependent on the Bi/Pd ratio. mdpi.commdpi.com The reaction is typically carried out at controlled pH and temperature, with continuous stirring and oxygen bubbling, indicating that the kinetics are sensitive to these parameters. mdpi.commdpi.com The reaction rate constants and initial reaction rates have been determined for different catalyst compositions, providing insights into the catalytic efficiency. mdpi.com While these studies focus on the synthesis of sodium gluconate rather than its catalytic action, they highlight the methodologies that would be applicable to studying the kinetics of reactions catalyzed by this compound.

Interaction Mechanisms with Inorganic Matrices (e.g., Cementitious Systems)

Adsorption Mechanisms on Mineral Surfaces (e.g., Tricalcium Aluminate (C₃A), Tricalcium Silicate (B1173343) (C₃S), Dicalcium Silicate (C₂S))

This compound and its analogue, sodium gluconate, are known to interact with the mineral phases of Portland cement, primarily through adsorption mechanisms. nih.govresearchgate.net This adsorption plays a crucial role in the retarding effect of these compounds on cement hydration.

The gluconate anion, and by extension the glucoheptonate anion, adsorbs onto the surfaces of cement clinker minerals, particularly tricalcium silicate (C₃S) and tricalcium aluminate (C₃A). nih.govresearchgate.net In the case of C₃S, the adsorption of gluconate on the dissolution sites of the silicate phase surface inhibits its hydration. nih.govresearchgate.net This leads to a reduction in the cumulative heat of hydration and the rate of hydration, thereby prolonging the induction period and retarding the setting of the cement. nih.govresearchgate.net Studies have shown that the effectiveness of this inhibition is dependent on the dosage of the gluconate. At low dosages, it may not be sufficient to cover all active dissolution sites on C₃S. nih.gov

For C₃A, the adsorption of gluconate molecules on its surface hinders its hydration. iccc-online.org This can impede the formation of ettringite, a key hydration product. iccc-online.org Some studies suggest that a complex between gluconate and calcium ions (Ca²⁺) forms in the aqueous phase and then adsorbs onto the C₃A surfaces. iccc-online.org The competitive adsorption between the gluconate anion and sulfate (B86663) ions () onto the C₃A surface is also a controlling factor in the retardation of C₃A hydration in the presence of gypsum. koreascience.kr The higher the dosage of sodium gluconate, the more pronounced the inhibition of the initial hydration of both C₃S and dicalcium silicate (C₂S). nih.govresearchgate.net

Table 1: Effect of Sodium Gluconate (SG) Dosage on Hydration of Cement Minerals

SG DosageEffect on C₃S HydrationEffect on C₃A HydrationReference
LowSlight inhibition, may not neutralize all active sites.Minimal effect as gluconic acid may not be available for adsorption. nih.gov
HighSignificant inhibition due to adsorption on the surface.Adsorption on the surface, hindering hydration. nih.goviccc-online.org
≥0.06%Delayed hydration.Inhibition of early ettringite formation. nih.govresearchgate.netdntb.gov.ua
1.0%Delayed hydration reaction, increased induction period.Significantly inhibited the reaction with gypsum. researchgate.netcolab.ws

Inhibition of Hydration Product Nucleation and Growth (e.g., Ettringite, Calcium Silicate Hydrate)

This compound and sodium gluconate exert a significant inhibitory effect on the nucleation and growth of cement hydration products. This is a key mechanism behind their retarding action.

The formation of ettringite (AFt), an early hydration product, is notably affected. At sufficient dosages, sodium gluconate inhibits the formation of early ettringite. nih.govresearchgate.netdntb.gov.ua This is attributed to the adsorption of gluconate molecules onto the newly formed ettringite crystal surfaces, which have a high positive zeta potential, thereby inhibiting the formation of new crystal planes and reducing the rate of ettringite formation. nih.gov However, some studies have observed that at very low dosages (less than 0.03%), sodium gluconate can actually promote the formation of ettringite at an early age. researchgate.netcolab.ws

The formation of calcium silicate hydrate (B1144303) (C-S-H), the main binding phase in cement, is also delayed. researchgate.net By adsorbing on the silicate phases, sodium gluconate hinders the nucleation and growth of C-S-H. nih.gov This contributes to the prolongation of the induction period of cement hydration. researchgate.net Furthermore, the addition of sodium gluconate can inhibit the formation of calcium hydroxide (B78521) (CH), which is a precursor to the large-scale formation of C-S-H gel. nih.govresearchgate.netdntb.gov.ua This delay in C-S-H formation is a primary reason for the extended setting times observed in the presence of these admixtures. nih.gov

Influence on Aqueous Ion Concentration and Precipitation Dynamics (e.g., Ca²⁺, Calcium Gluconate formation)

This compound and sodium gluconate significantly influence the aqueous ion concentration and precipitation dynamics within the cementitious system. A primary mechanism is the chelation of calcium ions (Ca²⁺). atamankimya.compatsnap.com

In the aqueous phase of the cement paste, the gluconate anion complexes with Ca²⁺ ions to form calcium gluconate. nih.govresearchgate.netatamankimya.com This complexation reduces the concentration of free Ca²⁺ in the solution. nih.govresearchgate.net The formation of an insoluble and impermeable layer of calcium gluconate on the surface of cement particles has also been proposed, which slows down hydration. atamankimya.com

The reduction in Ca²⁺ concentration has several consequences. It prolongs the time required for the Ca²⁺ concentration to reach the supersaturation level necessary for the precipitation of calcium hydroxide (CH). nih.gov Since CH precipitation is a critical step for the subsequent large-scale formation of C-S-H, this delay contributes significantly to the retardation of cement setting. nih.gov By sequestering Ca²⁺ ions, sodium gluconate effectively prevents the formation of crystal nuclei, further inhibiting the hydration process. atamankimya.com

The interaction with gypsum dissolution is also noteworthy. On one hand, by reducing the Ca²⁺ concentration in the solution, sodium gluconate can promote the dissolution of gypsum due to the common ion effect. nih.gov On the other hand, the adsorption of the anionic gluconate polymer on the positively charged surface of undissolved gypsum can hinder its contact with water, thereby inhibiting its dissolution. nih.gov The dominant effect may depend on the timing and concentration of the admixture. nih.gov

Mechanisms of Water Reduction and Dispersion Enhancement in Cement and Gypsum-Based Materials

This compound, often used interchangeably with or as a close analogue to sodium gluconate in construction applications, functions as a highly effective water-reducing agent and set retarder in cement and gypsum-based materials. rxchemicals.comatamanchemicals.com Its efficacy stems from a combination of chemical interactions with the mineral phases present in these systems. The primary mechanisms of action are adsorption, complexation, and dispersion. atamanchemicals.comatamankimya.com

In cementitious materials, this compound influences the hydration process from the moment it is introduced into the mix. The principal mechanisms are:

Adsorption: Glucoheptonate anions adsorb onto the surfaces of cement particles, particularly tricalcium silicate (C₃S) and tricalcium aluminate (C₃A). nih.govatamankimya.com This creates a physical barrier that hinders the particles' contact with water, thereby slowing the rate of hydration and delaying the setting time. atamanchemicals.comatamankimya.com

Complexation: this compound is a powerful chelating agent. atamanchemicals.comatamankimya.com In the aqueous phase of the cement paste, it sequesters calcium ions (Ca²⁺) that are released during the dissolution of cement minerals. atamankimya.comatamankimya.com This action prevents the concentration of Ca²⁺ from reaching the supersaturation level required for the nucleation and growth of hydration products like calcium hydroxide (CH) and ettringite (AFt). nih.govscribd.com By forming a soluble complex with calcium, it inhibits the formation of these crystal nuclei. atamanchemicals.comatamankimya.com Some research suggests that this complex can then adsorb onto C₃A surfaces, further impeding hydration. iccc-online.org

Dispersion: The adsorption of negatively charged glucoheptonate anions onto cement particles imparts a negative surface charge. nih.gov This leads to electrostatic repulsion between the particles, causing them to disperse and preventing flocculation. atamankimya.comnih.gov This dispersion releases water that would otherwise be trapped within particle agglomerates, significantly improving the fluidity and workability of the mixture. atamankimya.commultichemindia.com This allows for a reduction in the water-to-cement ratio while maintaining desired rheological properties, which ultimately leads to higher compressive strength and durability in the hardened concrete. water-reducer.comlignincorp.com

Inhibition of Gypsum Dissolution: The formation of ettringite is also dependent on the dissolution of gypsum (CaSO₄·2H₂O) present in the cement. nih.gov this compound can delay ettringite formation by inhibiting the dissolution of gypsum. nih.govscribd.com

In gypsum-based materials, such as plaster and self-leveling compounds, this compound acts as a retarder and plasticizer. atamanchemicals.comjufuchemtech.com The mechanism is similar to that in cement, involving the adsorption of glucoheptonate ions onto the surface of hemihydrate gypsum crystals (CaSO₄·0.5H₂O). This adsorption blocks sites for crystal growth, slowing the conversion to dihydrate gypsum and thus retarding the set. mdpi.com The dispersive effect also improves the flow characteristics of gypsum slurries. mdpi.com

Table 1: Summary of this compound's Mechanisms in Cementitious Systems

Mechanism Description Effect on Material Properties
Adsorption Anions adsorb onto cement mineral surfaces (C₃S, C₃A). nih.govatamankimya.com Retards setting by creating a barrier to water. atamanchemicals.com
Complexation Sequesters Ca²⁺ ions in the pore solution, forming soluble complexes. atamankimya.comatamankimya.com Inhibits nucleation of hydration products (ettringite, calcium hydroxide). nih.gov
Dispersion Imparts a negative charge to cement particles, causing electrostatic repulsion. nih.gov Increases fluidity and workability; allows for water reduction. atamankimya.commultichemindia.com
Gypsum Interaction Inhibits the dissolution of gypsum (CaSO₄·2H₂O). scribd.com Delays the formation of ettringite. nih.gov

Degradation and Stability Mechanisms of this compound

Hydrolysis Pathways and Kinetics

This compound exhibits high stability against hydrolysis, particularly in alkaline environments, which is a key property for its use in cleaning and cementitious applications. rsc.org Unlike its lactone precursors, the glucoheptonate anion itself does not readily undergo hydrolysis.

The stability is understood in the context of the equilibrium between a carboxylic acid, its corresponding lactone (a cyclic ester), and the carboxylate salt. Glucoheptonic acid can form a lactone, which is susceptible to hydrolysis. This hydrolysis is a reversible reaction where the cyclic ester reacts with water to form the open-chain carboxylic acid. The kinetics of this reaction are highly dependent on pH. nih.govtdl.org

In acidic or neutral conditions, the lactone hydrolyzes to glucoheptonic acid.

In alkaline conditions (high pH), the equilibrium is strongly shifted towards the open-chain carboxylate form (glucoheptonate) because the acid is neutralized to its salt. nih.gov This makes the reverse reaction (lactonization) unfavorable.

Therefore, as the sodium salt of glucoheptonic acid, this compound is the stable species in neutral to alkaline aqueous solutions. It is resistant to hydrolysis and reduction even at elevated temperatures. atamanchemicals.com This stability is crucial for applications where it is formulated with caustic soda, such as in alkaline cleaning solutions or high-pH cement mixes. rsc.orgpmpinc.com

Thermal Stability and Degradation Profiles in Diverse Media

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to characterize the thermal stability of this compound. Data for the closely related sodium gluconate shows that its decomposition begins at temperatures below 200°C and proceeds through several stages. researchgate.net

The thermal degradation profile in an air atmosphere typically shows:

Initial Decomposition: A multi-step weight loss commencing below 200°C. researchgate.net

Major Decomposition: Significant exothermic decomposition events occur at higher temperatures. For sodium gluconate, DSC scans show a series of exothermic peaks, with a notable event around 530°C for related magnesium gluconate, indicating the breakdown of the carbon chain and formation of carbonate species and carbonaceous char. researchgate.net

The stability and degradation products can be influenced by the medium. In the synthesis of Bi/β-Bi₂O₃ photocatalysts, the precursor containing sodium gluconate is calcined at temperatures from 150°C to 400°C. cjmr.org Thermogravimetric analysis of this precursor shows a major weight loss between 200°C and 300°C, attributed to the decomposition of the gluconate structure. cjmr.org The carbon generated from this decomposition can act as a reducing agent in the reaction. cjmr.org

In cementitious systems, thermal analysis is used to study the effect of sodium gluconate on hydration. TGA/DTA analysis can distinguish the weight loss associated with the decomposition of hydration products like ettringite and calcium hydroxide from the decomposition of the organic admixture itself. ijraset.comtandfonline.com These studies confirm that the gluconate structure is altered and incorporated into the cement matrix during hydration and subsequent heating.

Table 3: Thermal Decomposition Stages of Sodium Gluconate in Air

Temperature Range Process Observations
< 200°C Onset of Decomposition Initial, multi-step weight loss begins. researchgate.net
200°C - 500°C+ Major Decomposition Series of exothermic events and significant weight loss. researchgate.net

Biotechnological and Biochemical Applications of Sodium Glucoheptonate Research Focus

Role as Biostimulants in Microbial Processes

Biostimulants are substances that, when applied in small quantities, enhance plant growth and nutrition, or in the context of microbiology, stimulate microbial activity. windows.net Sodium glucoheptonate has been identified as a biostimulant that can significantly impact microbial processes, particularly in the context of bioremediation and microbial fermentation. mdpi.comresearchgate.net

Enhancement of Microbial Growth and Metabolic Activity

Research has demonstrated that this compound can promote the growth and metabolic activity of various microorganisms. For instance, in studies involving the degradation of environmental pollutants like benzo[a]pyrene (B130552), the addition of sodium gluconate, a closely related compound, significantly increased the biomass of the degrading bacteria, such as Bacillus subtilis and Pantoea dispersa. mdpi.compatsnap.com This enhancement of microbial growth is crucial for accelerating bioremediation processes. mdpi.com The biostimulant effect of this compound is attributed to its ability to serve as a readily available carbon and energy source for microorganisms. nih.gov

A study on nursery pigs also showed that dietary supplementation with sodium gluconate improved growth performance, suggesting a prebiotic activity that enhances the metabolic activity of beneficial gut microflora. researchgate.net

Table 1: Effect of Sodium Gluconate on Microbial Degradation of Benzo[a]pyrene

MicroorganismTreatmentDegradation RateFold IncreaseTimeReference
Pantoea dispersa MSC14Control (B[a]p only)24.41%-4 days mdpi.com
Pantoea dispersa MSC14+ 4 g/L Sodium Gluconate54.85%913.2%16 hours mdpi.com

Induction of Specific Metabolic Pathways and Gene Expression

This compound has been shown to induce specific metabolic pathways and alter gene expression in microorganisms, thereby enhancing their metabolic capabilities.

Central Carbon Metabolism: The addition of sodium gluconate has been observed to promote central carbon metabolism in bacteria. patsnap.com Specifically, it enhances the expression of genes involved in glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This upregulation provides the necessary energy and metabolic intermediates to cope with environmental stressors. nih.gov In Pantoea dispersa MSC14, sodium gluconate was found to enhance both the Entner–Doudoroff (ED) pathway, a key route for glucose metabolism, and the TCA cycle. nih.gov

Fatty Acid β-Oxidation: this compound can stimulate fatty acid β-oxidation, a major pathway for energy production. patsnap.com Studies have shown an increased expression of key genes in this pathway, such as fadA and fadB, in the presence of sodium gluconate. nih.govnih.gov This metabolic shift allows microorganisms to generate more ATP, which is crucial for energy-intensive processes like pollutant degradation. nih.gov

Oxidative Phosphorylation: This is the primary pathway for ATP production in aerobic organisms. wikipedia.org Research indicates that this compound promotes oxidative phosphorylation in bacteria by upregulating the expression of genes involved in the electron transport chain. patsnap.comnih.gov This leads to a more efficient energy generation process. nih.gov

Nitrogen Cycle: this compound has been found to significantly upregulate genes involved in the nitrogen cycle, particularly those related to nitrification and denitrification. patsnap.com This suggests a broader impact on microbial nutrient cycling beyond just carbon metabolism.

Promotion of Enzyme Cofactor Synthesis and Activity

Enzyme cofactors are essential for the catalytic activity of many enzymes. This compound can promote the synthesis of these vital molecules. For example, the synthesis of molybdenum cofactor (Moco), a necessary component for a variety of enzymes, is influenced by the presence of sodium gluconate. researchgate.net The genes encoding the enzymes involved in the Moco biosynthesis pathway were found to be upregulated in the presence of sodium gluconate. researchgate.net Nicotinamide adenine (B156593) dinucleotide (NAD) and its phosphorylated form (NADP) are crucial coenzymes in numerous redox reactions. uniovi.es The regeneration of these cofactors is vital for sustained metabolic activity, and processes stimulated by this compound, such as enhanced central carbon metabolism, indirectly support the regeneration of NADH and NADPH. nih.govwikipedia.org

Interfacing with Biological Systems at a Molecular Level

This compound interacts with biological systems at a fundamental molecular level, influencing cellular transport and the production of important biomolecules.

Influence on Cellular Transport Systems

This compound can influence the transport of substances across microbial cell membranes. This is particularly relevant for the uptake of nutrients and the extrusion of metabolic byproducts.

Sugar Transport Mechanisms: this compound can be recognized and transported into the cell by specific transport systems. For instance, in Pantoea dispersa MSC14, the GntI and GntII genes, associated with the Gnt system for gluconate transport, are significantly upregulated in the presence of sodium gluconate. nih.gov This facilitates the uptake and subsequent metabolism of the compound. nih.gov In a broader context, sodium-dependent glucose cotransporters (SGLTs) are a well-studied class of transporters that utilize the sodium gradient to move glucose across cell membranes. nih.gov While not directly involving this compound, this highlights the general principle of sodium-coupled transport that can be relevant to glucoheptonate uptake.

Secretion of Biosurfactants and Related Molecules by Microorganisms

Biosurfactants are surface-active compounds produced by microorganisms that play a crucial role in various biological processes, including increasing the bioavailability of hydrophobic substrates. nih.govresearchgate.net this compound has been shown to stimulate the production and secretion of biosurfactants by certain bacteria. mdpi.com In the context of benzo[a]pyrene degradation by Pantoea dispersa MSC14, the addition of sodium gluconate led to increased secretion of biosurfactants, which in turn enhanced the emulsification and solubilization of the pollutant, making it more accessible for microbial degradation. mdpi.comdntb.gov.ua This stimulation is linked to the upregulation of genes involved in fatty acid synthesis, which are precursors for many types of biosurfactants. mdpi.com

Biofilm Formation and Microbial Adhesion Studies

The formation of biofilms, which are communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS), is a critical area of microbiological research. mdpi.comfrontiersin.org These structures protect microorganisms from environmental stresses. ajol.info The initial step in biofilm development is the adhesion of microbial cells to a surface, a process influenced by various factors, including the availability of specific nutrients and signaling molecules. frontiersin.orgresearchgate.netasm.org

Research has shown that certain compounds can influence biofilm formation and microbial adhesion. For instance, studies on the bacterium Pantoea dispersa MSC14, a known degrader of polycyclic aromatic hydrocarbons (PAHs), have revealed that the presence of related compounds like sodium gluconate can impact its cellular morphology and behavior. mdpi.comnih.gov Electron microscopy has shown that in response to environmental stressors like the pollutant Benzo[a]pyrene, P. dispersa MSC14 can form biofilms and increase the presence of flagella, which are structures associated with motility and adhesion. mdpi.comresearchgate.net While direct studies on this compound's specific impact on biofilm formation are an area for further research, the observed effects of structurally similar compounds suggest its potential to modulate these microbial processes.

Bioremediation Research Utilizing this compound

Bioremediation harnesses the metabolic capabilities of microorganisms to break down environmental pollutants. openbiotechnologyjournal.com A key strategy in this field is biostimulation, which involves the addition of nutrients or other substances to enhance the activity of pollutant-degrading microbes. mdpi.com

Accelerated Degradation of Recalcitrant Organic Pollutants (e.g., Polycyclic Aromatic Hydrocarbons like Benzo[a]pyrene)

Polycyclic aromatic hydrocarbons (PAHs) are persistent and often toxic environmental pollutants. openbiotechnologyjournal.com Research has demonstrated that the addition of certain organic compounds can significantly accelerate the microbial degradation of PAHs. A notable example is the use of sodium gluconate to enhance the degradation of Benzo[a]pyrene (B[a]P) by the bacterium Pantoea dispersa MSC14. mdpi.comnih.gov

In one study, P. dispersa MSC14 alone degraded 24.41% of B[a]P over four days. mdpi.comnih.gov However, when stimulated with sodium gluconate at a concentration of 4 g/L, the degradation rate dramatically increased to 54.85% in just 16 hours. mdpi.comnih.govresearchgate.net This biostimulation is thought to work by promoting the production of biosurfactants, which increase the solubility and bioavailability of the hydrophobic B[a]P, making it more accessible to the microbial cells for degradation. mdpi.comresearchgate.netresearchgate.net

Table 1: Effect of Sodium Gluconate on Benzo[a]pyrene (B[a]P) Degradation by Pantoea dispersa MSC14
ConditionDegradation Rate (%)Time
P. dispersa MSC14 alone24.414 days
P. dispersa MSC14 + 4 g/L Sodium Gluconate54.8516 hours

Identification of Intermediate Metabolites and Elucidation of Degradation Pathways

Understanding the metabolic pathways involved in pollutant degradation is crucial for optimizing bioremediation strategies. Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify the intermediate products formed during the breakdown of complex molecules like B[a]P. mdpi.comdntb.gov.ua

In studies involving the degradation of B[a]P by P. dispersa MSC14 stimulated with sodium gluconate, various intermediate metabolites have been identified, including derivatives of anthracene, pyrene, phenanthrene, and phthalic acid. nih.gov The presence of these compounds allows researchers to infer the specific biochemical reactions and enzymatic steps that constitute the degradation pathway. nih.gov For example, the detection of methylated intermediates suggests that methylation activation reactions may be an initial step in the breakdown of B[a]P by this bacterium under these conditions. nih.gov

Transcriptomic and Proteomic Analysis of Microbial Responses to this compound Stimulation

To gain a deeper understanding of how biostimulants like sodium gluconate enhance pollutant degradation at a molecular level, researchers employ "omics" technologies such as transcriptomics and proteomics. aimspress.comnih.gov Transcriptomics analyzes the complete set of RNA transcripts (the transcriptome) in a cell, providing a snapshot of gene expression, while proteomics investigates the entire complement of proteins. tmc.edumdpi.com

Transcriptomic profiling of P. dispersa MSC14 during B[a]P degradation has revealed that the addition of sodium gluconate leads to changes in the expression of genes involved in several key processes. mdpi.comnih.gov These include quorum sensing (cell-to-cell communication), chemotaxis (movement towards or away from chemical stimuli), and the flagellar system (motility). mdpi.comnih.govresearchgate.net Such analyses provide insights into the regulatory networks that are activated in response to the biostimulant and the pollutant. mdpi.comnih.gov

Similarly, proteomic studies can identify changes in the abundance of specific proteins, such as enzymes directly involved in the degradation pathway or proteins related to cellular stress responses. core.ac.ukfrontiersin.org For instance, research on Pseudomonas putida KT2440 has utilized transcriptomics to study the effects of different carbon sources, including sodium gluconate, on metabolic pathways. nih.govnih.gov This type of analysis can reveal how the bacterium alters its metabolic machinery to utilize the provided substrate and cope with environmental conditions. nih.govnih.gov

Organic Synthesis in Biological Contexts (Research Focus)

The unique chemical structure of this compound also makes it a compound of interest in the field of organic synthesis, particularly for the creation of new bioactive molecules. lookchem.com

Exploration of this compound as a Reagent for Bioactive Molecule Synthesis

This compound can serve as a building block or reagent in the synthesis of more complex organic compounds. lookchem.com Its multiple hydroxyl groups and carboxylic acid functionality provide reactive sites for chemical modification, allowing for its incorporation into a variety of molecular scaffolds. This potential is being explored in chemical research to develop novel compounds that may have applications in pharmaceuticals or other biotechnological areas. lookchem.com

Environmental Fate and Transport Research of Sodium Glucoheptonate

Biodegradation Studies

Biodegradation is the primary mechanism for the removal of sodium glucoheptonate from the environment. Studies on its analog, sodium gluconate, show it is readily broken down by microorganisms in both the presence and absence of oxygen. santos.com

Aerobic and Anaerobic Degradation Kinetics and Extent

While specific experimental biodegradation data for this compound are limited, the U.S. Environmental Protection Agency (EPA) has utilized read-across data from the structurally similar compound, sodium gluconate, to assess its environmental fate. epa.gov Sodium gluconate is considered to be readily biodegradable under both aerobic and anaerobic conditions. santos.com

Under aerobic conditions, one study demonstrated that sodium gluconate reached 89% biodegradation after 28 days. santos.comeuropa.eu Another study reported rapid biological degradation of 98% after just two days. jungbunzlauer.com In anaerobic environments, sodium gluconate is expected to biodegrade completely. epa.govepa.gov A key study showed 100% degradation of sodium gluconate after 35 days under anaerobic conditions. santos.comeuropa.euepa.govoecd.org Based on this analog data, this compound is also predicted to undergo complete anaerobic biodegradation over a 35-day period. epa.govepa.gov

The kinetics for the anaerobic degradation of this compound, based on data from its analog, are detailed in the table below. epa.gov

DayDegradation Percentage (%)
18%
851%
1557%
2261%
35100%

Data based on read-across from sodium gluconate, accounting for biogas production and dissolved inorganic carbon (DIC). epa.gov

Microbial Community Dynamics and Enzymatic Processes in Biodegradation

The biodegradation of gluconates is an enzymatic process carried out by diverse microbial communities. srce.hrresearchgate.net The initial step in the degradation of this compound involves its dissociation in water into the sodium cation and the glucoheptonate anion. The degradation pathway is then expected to be similar to that of gluconate.

Microbial production of gluconic acid, the conjugate acid of gluconate, is a well-established industrial process often employing the fungus Aspergillus niger or bacteria such as Gluconobacter oxydans. srce.hroup.com These microorganisms utilize enzymes like glucose oxidase and catalase to convert glucose into gluconic acid. srce.hrresearchgate.net In the environment, it is likely that a wide range of bacteria and fungi possessing similar enzymatic systems are responsible for the degradation of glucoheptonate. For instance, research on Propionibacterium pentosaceum has shown its ability to utilize sodium gluconate as an energy source through enzymatic pathways alternate to conventional glycolysis. asm.org

Furthermore, the presence of sodium gluconate can stimulate and influence microbial community dynamics. Studies have shown that its addition can enhance the bioremediation of other pollutants, such as benzo[a]pyrene (B130552), by promoting the activity of specific degrading bacteria like Pantoea dispersa. mdpi.comnih.gov This suggests that glucoheptonate, upon entering the environment, can be readily utilized by native microbial populations and integrated into their metabolic activities.

Persistence Assessment and Environmental Half-Life Determination

Based on its rapid biodegradability, this compound is expected to have low persistence in the environment. epa.gov The EPA's assessment, meeting its low-concern criteria, indicates that the chemical has an environmental half-life of less than 60 days. epa.govepa.gov This classification is supported by read-across data from sodium gluconate, which is formally categorized as "Not Persistent" because its environmental half-life is substantially less than 60 days. santos.com The ultimate breakdown products of this degradation process are expected to be carbon dioxide and water. epa.govepa.gov

Sorption and Mobility in Environmental Compartments

The mobility of this compound in soil and water is governed by its high water solubility and low tendency to adsorb to solid particles.

Adsorption/Desorption to Soil and Sediment Matrices

This compound has a low potential for adsorption to soil and sediment. epa.gov This is primarily due to its chemical structure and high solubility in water. An evaluation by the EPA concluded that the compound is unlikely to partition into sediment. epa.gov

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is used to predict the mobility of a substance in soil. A low Koc value indicates weak adsorption and high mobility. While direct experimental data for this compound is scarce, estimations based on its structure and read-across data from sodium gluconate confirm its low adsorption potential. santos.comepa.gov

ParameterEstimated ValueSource
Log KocLow (indicating high mobility)U.S. EPA epa.gov
Koc (from log Kow)0.0001046 L/kgEPISuite™ (for Sodium Gluconate) santos.com
Koc (from MCI)10 L/kgEPISuite™ (for Sodium Gluconate) santos.com

Koc values for sodium gluconate are used as read-across data. santos.com

These low values suggest that this compound will not bind strongly to soil or sediment particles and will remain predominantly in the aqueous phase. santos.com

Leaching Potential and Mobility in Aquatic and Terrestrial Systems

Due to its weak adsorption to soil particles, this compound is expected to have very high mobility in soil. santos.comepa.gov This high mobility creates a potential for the substance to leach from the soil surface into groundwater. epa.gov The compound's high water solubility further facilitates its transport in both aquatic and terrestrial systems. epa.gov

However, the significant potential for leaching is mitigated by the compound's rapid biodegradation. epa.govepa.gov As this compound moves through the soil profile, it is likely to be broken down by microorganisms into simple inorganic molecules like carbon dioxide and water. epa.gov This degradation process reduces the amount of the substance that could ultimately reach groundwater or be transported over long distances in surface water, thereby limiting exposure to aquatic organisms. epa.gov The use of sodium gluconate as a leaching agent in some industrial applications, such as the extraction of rare earth elements from ores, further demonstrates its capacity to mobilize and move through terrestrial matrices. rsc.org

Environmental Monitoring and Field Studies (Methodologies and Findings)

Environmental monitoring and field studies are crucial for understanding the real-world behavior, persistence, and potential impact of chemical compounds released into the environment. For this compound, this research involves developing sophisticated analytical techniques to detect its presence in various environmental compartments and conducting studies to understand its long-term fate and transport pathways.

Development of Analytical Methods for Detection and Quantification in Environmental Matricesanalytice.com

The accurate assessment of a chemical's environmental concentration hinges on the availability of sensitive and specific analytical methods. For this compound, which is highly water-soluble and non-volatile, the development of such methods for complex environmental matrices like soil, water, and sediment presents unique challenges. While specific, validated methods for the routine environmental monitoring of this compound are not widely documented in publicly available scientific literature, analytical techniques used for similar polar, non-volatile organic compounds can be adapted.

High-Performance Liquid Chromatography (HPLC) is a promising platform for the analysis of this compound. Given its structure, a method coupling HPLC with mass spectrometry (HPLC-MS) would likely provide the necessary selectivity and sensitivity for detection in environmental samples snmjournals.org. This technique separates the compound from matrix interferences, and the mass spectrometer provides definitive identification and quantification, even at low concentrations. For its close analog, sodium gluconate, analysis via HPLC-MS has been established, suggesting a similar approach would be effective for this compound snmjournals.org.

Other potential methods include:

Thin-Layer Chromatography (TLC): Chromatographic methods have been developed for the analysis of radiolabeled glucoheptonate complexes, indicating that TLC could be a viable, albeit less quantitative, technique for separation and detection google.com.

Aqueous Gel Permeation Chromatography: This technique has been used to separate related sulfonic acid formaldehyde (B43269) condensates from this compound solutions, demonstrating its utility in separating components in a mixture based on size spectrumchemical.com.

Capillary Ion Electrophoresis: This method is suitable for the analysis of inorganic anions in aqueous matrices and could potentially be adapted for a charged organic molecule like the glucoheptonate anion epa.gov.

A significant challenge noted in U.S. Environmental Protection Agency (EPA) supporting documents is that in some studies for related substances, the analytical methods used were not suitable for the detection or quantification of the test substance, highlighting the need for robust method development and validation for reliable environmental monitoring epa.govpmpinc.com.

Long-Term Environmental Behavior and Pathways

The long-term environmental behavior of this compound is primarily governed by its high water solubility, low potential for bioaccumulation, and susceptibility to biodegradation. Due to a lack of extensive experimental data on this compound itself, its environmental fate is often inferred from its close structural analog, sodium gluconate, a practice supported by regulatory bodies like the U.S. EPA epa.gov.

Biodegradation: this compound is considered to be readily and rapidly biodegradable oecd.org. While specific studies on this compound are limited, an OECD Guideline 301F study showed it is readily biodegradable in a sewage sludge inoculum oecd.org. Data from sodium gluconate, which is also readily biodegradable, is used to supplement the assessment. Studies on sodium gluconate have shown it biodegrades extensively under both aerobic and anaerobic conditions epa.govsantos.comcqbrd.net. This rapid breakdown into substances like carbon dioxide and water prevents long-term persistence in the environment valudor.com. No degradation products of concern have been identified for this compound epa.gov.

Table 1: Biodegradation Data for the Analog Compound, Sodium Gluconate

Test Condition Degradation Rate Duration Guideline Reference
Aerobic 89% (ThOD) 28 days Closed Bottle Test santos.comcqbrd.net
Anaerobic 100% 35 days - santos.comcqbrd.net

ThOD: Theoretical Oxygen Demand

Environmental Transport and Distribution: The primary compartments of concern for this compound are water and soil santos.com. Its physical and chemical properties dictate its movement and distribution within these environments.

Mobility in Soil: this compound is expected to be highly mobile in soil epa.gov. Its high water solubility and low estimated organic carbon-water partition coefficient (Koc) indicate a low potential for adsorption to soil particles and sediment cqbrd.net. Consequently, if released to land, it has a high potential to leach from the soil and be transported into groundwater epa.govoecd.org.

Distribution in Water: As a highly water-soluble salt with a negligible vapor pressure, this compound's primary environmental sink is the aquatic compartment epa.govsantos.com. It dissolves readily, and volatilization from water surfaces is not an important fate process epa.govcqbrd.net.

Bioaccumulation: The potential for this compound to bioaccumulate in organisms is very low. This is indicated by its very low octanol-water partition coefficient (Log KOW), which suggests it is unlikely to sequester in fatty tissues cqbrd.net.

Table 2: Environmental Fate Properties of this compound and its Analog

Property Value Compound Significance Reference
Log KOW -6.44 This compound Very low bioaccumulation potential
Log KOW (estimated) -5.99 Sodium Gluconate Very low bioaccumulation potential cqbrd.net
Water Solubility High This compound High mobility in water and soil epa.gov
Vapor Pressure (estimated) Negligible Sodium Gluconate Low potential for volatilization from water/soil cqbrd.net
Koc (estimated from MCI) 10 L/kg Sodium Gluconate Very high mobility in soil cqbrd.net

KOW: Octanol-Water Partition Coefficient; Koc: Organic Carbon-Water Partition Coefficient; MCI: Molecular Connectivity Index

Advanced Materials Science Applications of Sodium Glucoheptonate Research Focus

Cement and Concrete Science

In the field of cement and concrete, sodium glucoheptonate is utilized as a high-performance admixture to control hydration kinetics, improve rheological properties, and enable the formulation of specialized concrete products.

Influence on Cement Hydration Kinetics and Microstructure Development

This compound exerts a significant influence on the hydration process of cement. It is known to delay the setting of cement and concrete. researchgate.net This retardation is attributed to its ability to chelate calcium ions (Ca²⁺), which interferes with the nucleation and growth of hydration products such as calcium silicate (B1173343) hydrate (B1144303) (C-S-H) and ettringite. researchgate.netmdpi.com The adsorption of glucoheptonate molecules onto the surface of cement particles can also hinder their hydration.

Research indicates that in the initial stages of hydration, this compound can inhibit the formation of early ettringite and delay the hydration of tricalcium silicate (C₃S) and dicalcium silicate (C₂S). nih.gov However, the impact on hydration kinetics can be complex. While it generally acts as a retarder, some studies suggest that at later stages, it can promote the formation of ettringite at the pores and aggregate interface, leading to a reduction in porosity and an improvement in long-term compressive strength. nih.gov The addition of this compound to cement-slag systems with sodium sulfate (B86663) has been observed to improve strength development, which is thought to be related to the formation of a less dense C-S-H that can better fill space and lower porosity. epfl.ch

The chelation of metal ions like Al³⁺, Mg²⁺, Fe³⁺, and Ca²⁺ by this compound can significantly enhance the durability of concrete structures by promoting the formation of crystalline products within pores, leading to a more compact microstructure. nih.gov

Impact on Rheological Properties (Fluidity, Setting Time) of Cement Paste and Mortar

This compound significantly affects the rheological properties of fresh cementitious materials. It is recognized for its ability to improve the flow properties of cement pastes at a constant water-to-cement ratio. iccc-online.org This is a critical attribute for enhancing the workability of concrete.

Fluidity: The addition of this compound generally increases the initial fluidity of cement paste and mortar. nih.gov This effect is particularly beneficial in applications requiring high flowability, such as self-leveling materials. researchgate.net Studies have shown that it can increase the initial fluidity of ultra-high-performance concrete (UHPC) and maintain it for up to an hour. nih.gov

Setting Time: As a retarder, this compound prolongs both the initial and final setting times of concrete. nih.gov This extended workability window is advantageous for transportation, placing, and finishing of concrete, especially in large-scale projects or hot weather conditions. The retarding effect is directly related to the delay in cement hydration caused by the chelation of calcium ions and surface adsorption. researchgate.netmdpi.com

The following table summarizes the general effects of this compound on the rheological properties of cement paste:

PropertyEffect of this compoundMechanism
Fluidity IncreasesDispersion of cement particles, improved water retention
Setting Time Increases (Retardation)Chelation of Ca²⁺ ions, adsorption on cement particles, delaying hydration

Formulation Optimization for High-Performance Concrete (UHPC) and Self-Leveling Materials

This compound is a key component in the formulation of advanced cementitious materials like ultra-high-performance concrete (UHPC) and self-leveling underlayments.

In UHPC, which is characterized by its very low water-to-binder ratio, achieving adequate workability is a major challenge. This compound, often used in conjunction with high-range water reducers (superplasticizers), helps to achieve the desired fluidity without compromising strength. nih.gov Research has shown that it can enable UHPC to achieve self-leveling properties. nih.gov The optimization of its dosage is crucial, as excessive amounts can lead to excessive retardation and potential negative impacts on early strength development. nih.gov

For self-leveling materials, which require high flow and a smooth, level surface without mechanical vibration, this compound is used to enhance fluidity and prevent rapid loss of workability. researchgate.net Its retarding effect allows sufficient time for the material to spread and level out.

Interactions with other Admixtures (e.g., Superplasticizers, Protein-Based Retarders)

The performance of this compound in concrete is often influenced by its interaction with other chemical admixtures.

Protein-Based Retarders: In some specialized applications, this compound may be used alongside other retarders, such as those based on proteins. The combination of different retarding agents can provide more precise control over the setting time and workability of the concrete. researchgate.net Studies have explored the synergistic effects of protein-based retarders and this compound in gypsum-based self-leveling materials to significantly reduce fluidity loss. researchgate.net

Metal Processing and Surface Treatment

This compound's strong chelating ability in alkaline environments makes it highly effective for various metal processing and surface treatment applications. pmpinc.comconnectchemicals.com

Mechanisms of Action in Alkaline De-rusting and Descaling Processes

This compound is a key ingredient in many alkaline cleaning and de-rusting formulations. Its primary mechanism of action involves the sequestration of metal ions, particularly iron, in highly alkaline solutions. pmpinc.comconnectchemicals.com

When used in a caustic soda (sodium hydroxide) solution, this compound effectively dissolves iron oxide (rust) films from metal surfaces. pmpinc.comconnectchemicals.com The glucoheptonate molecule forms a stable, water-soluble chelate with the ferric ions (Fe³⁺), lifting the rust from the metal substrate. pmpinc.com This process is advantageous over acid-based cleaning as it minimizes the attack on the base metal and reduces the risk of hydrogen embrittlement. connectchemicals.com

Furthermore, the this compound/caustic solution can form a protective film on the cleaned metal surface, which helps to inhibit immediate re-rusting. pmpinc.com These formulations are also effective at removing light soils, oils, and phosphate (B84403) deposits, providing a clean surface that is well-prepared for subsequent treatments like painting or coating. pmpinc.comconnectchemicals.com

Research into Aluminum Etching Processes and Optimization

This compound is utilized in the process of aluminum etching, particularly in alkaline solutions. glpbio.comchemicalbook.compmpinc.comfishersci.ca Research in this area focuses on its ability to enhance the etching process by complexing with aluminum ions.

In traditional aluminum etching, caustic soda (sodium hydroxide) solutions are used. pmpinc.com However, a challenge with using caustic soda alone is the formation of scale on heating coils and the tank, which is primarily the inert protective film of aluminum oxide. pmpinc.com The addition of this compound to the caustic soda solution aids in dissolving this aluminum oxide film. pmpinc.com This action prevents the redeposition of the oxide as scale. pmpinc.com

The effectiveness of this compound in aluminum etching is attributed to its function as a chelating agent. It binds with metal ions, in this case, aluminum ions, to form stable, soluble complexes. univarsolutions.comaquabond.ca This sequestration prevents the precipitation of aluminum hydroxide (B78521), which would otherwise form an insoluble scale.

Research has explored optimizing the concentration of this compound in etching baths. A typical formulation involves adding this compound at a concentration of 1-5% relative to the dry weight of caustic soda. pmpinc.com For instance, a suggested mixture for effective aluminum etching is a solution containing 4 ounces of caustic soda and 0.12 ounces of this compound per gallon, maintained at a temperature of 160°F. pmpinc.com This combination allows for the effective removal of the aluminum oxide layer, which is crucial for preparing the aluminum surface for subsequent treatments like anodizing or electroplating. pmpinc.com

Interactive Data Table: Aluminum Etching Bath Composition

ComponentConcentration (per gallon)TemperaturePurpose
Caustic Soda4 ounces160°FPrimary etching agent for aluminum.
This compound0.12 ounces160°FChelates aluminum ions, dissolves aluminum oxide film, and prevents scale formation on equipment. pmpinc.com

Textile Processing Chemistry (e.g., Degreasing, Dyeing Auxiliaries)

In textile processing, this compound serves multiple functions, primarily due to its chelating and dispersing properties. arrochem.com It is used in processes such as degreasing, as a dyeing auxiliary, and in mercerization. chemicalbook.comfishersci.caunivarsolutions.com

As a dyeing auxiliary, this compound's ability to sequester metal ions is critical. Metal ions, if present in the dye bath, can interfere with the dyeing process, leading to uneven coloring and reduced dye fixation. By forming stable complexes with these metal ions, this compound ensures consistent and improved dye uptake. univarsolutions.comaquabond.ca

In degreasing and cleaning operations within textile manufacturing, it acts as a wetting and dispersing agent. arrochem.com This enhances the removal of oils, waxes, and other impurities from the fibers, preparing them for subsequent wet processing steps.

A significant application of this compound in textile chemistry is in the mercerization of plant-based fibers like cotton, linen, and hemp. chemicalbook.comfishersci.caunivarsolutions.comaquabond.ca Mercerization is a treatment that improves properties such as dye uptake, tear strength, and luster, while also reducing fabric shrinkage. univarsolutions.comaquabond.ca this compound's role in this process is to enhance the efficiency of the caustic soda treatment by preventing the precipitation of metal hydroxides. univarsolutions.com

Furthermore, during the bleaching of textile fabrics where peroxides are used, the presence of variable metal ions can destabilize the peroxide. The addition of this compound effectively complexes these metal ions, thereby improving the stability of the peroxide bleaching agent. green-mountainchem.com

Water Chemistry and Corrosion Inhibition

Sequestration of Metal Ions in Aqueous Systems for Scale Prevention

This compound is a highly effective chelating agent used in water treatment to prevent the formation of mineral scale. waycoochem.comwaycoochem.com Its primary function is the sequestration of di- and trivalent metal ions commonly found in water, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe³⁺), and manganese (Mn²⁺). aquabond.cawaycoochem.comconnectchemicals.com

The mechanism of scale prevention involves the formation of stable, soluble complexes with these metal ions. waycoochem.com By binding to these ions, this compound prevents them from precipitating out of the solution to form insoluble scales, such as calcium carbonate or iron hydroxide, which can accumulate on the surfaces of pipes, boilers, and heat exchangers. waycoochem.comgeoconproducts.com This sequestration is particularly effective in alkaline conditions, with a high performance observed in the pH range of 9 to 14. univarsolutions.comaquabond.ca

The chelating action of this compound is significantly more potent than that of some other common chelating agents. waycoochem.com This makes it a valuable component in industrial water treatment formulations for boilers and cooling towers, where maintaining heat transfer efficiency and preventing blockages are critical. waycoochem.com

Interactive Data Table: Metal Ions Sequestered by this compound

Metal IonChemical SymbolCommon Issue in Water Systems
CalciumCa²⁺Forms calcium carbonate scale
MagnesiumMg²⁺Contributes to water hardness and scale
IronFe³⁺Causes iron staining and deposits
ManganeseMn²⁺Leads to black scale and staining
ZincZn²⁺Can form deposits
AluminumAl³⁺Can precipitate as hydroxide
CopperCu²⁺Can contribute to corrosion and deposits
CobaltCo²⁺Can form colored precipitates

Mechanisms of Electrochemical Corrosion Inhibition

This compound also functions as a corrosion inhibitor, protecting metal surfaces from the corrosive effects of water. waycoochem.com The mechanism of corrosion inhibition is primarily based on the formation of a protective film on the metal surface. waycoochem.comgeoconproducts.com

Electrochemical studies have shown that this compound can act as a mixed-type inhibitor, meaning it hinders both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process. bepls.com However, some research indicates a stronger influence on the anodic reaction. electrochemsci.orgresearchgate.net

The inhibition process involves the adsorption of glucoheptonate anions onto the metal surface. This adsorption can be competitive with corrosive ions like chlorides. electrochemsci.org By forming a stable, compact adsorptive film through chelation with the metal ions on the surface, this compound effectively blocks the active sites where corrosion would typically occur. electrochemsci.orgresearchgate.net This protective layer acts as a barrier, preventing corrosive agents in the water from reaching the metal. waycoochem.com

In the context of reinforced steel in concrete, studies have demonstrated that D-sodium gluconate, a closely related compound, can effectively inhibit corrosion in chloride-contaminated environments by forming a protective film through chelation with iron atoms or ions. researchgate.net This film hinders the initiation of pitting corrosion. electrochemsci.org

Future Research Directions and Methodological Advancements in Sodium Glucoheptonate Studies

Integration of Multi-Omics Approaches (Genomics, Proteomics, Metabolomics) in Bioremediation Research

The integration of multi-omics technologies—genomics, proteomics, and metabolomics—is set to revolutionize our understanding of bioremediation processes involving sodium glucoheptonate. These approaches offer a holistic view of microbial responses to heavy metal contamination and the role of chelating agents in these intricate systems.

Multi-omics techniques have been successfully used to explore the genetic basis of heavy metal bioremediation by microorganisms. rsc.orgnih.gov By analyzing the complete genetic makeup (genomics), protein expression profiles (proteomics), and metabolic byproducts (metabolomics) of microorganisms, researchers can identify the specific genes, enzymes, and metabolic pathways involved in metal detoxification and sequestration. rsc.orgnih.gov This comprehensive data allows for the development of more effective bioremediation strategies.

For instance, studies have shown that certain microorganisms can detoxify or immobilize metal pollutants by utilizing them for their metabolism or by releasing enzymes and chelating agents. rsc.org Multi-omics can pinpoint the mechanisms by which this compound enhances these microbial processes, leading to the development of highly efficient, genetically engineered microbial strains for targeted heavy metal cleanup. rsc.orgnih.gov The use of integrated omics approaches is crucial for understanding the complex biological interactions and molecular mechanisms that underpin plant and microbial tolerance to toxic metals. nih.gov

Table 1: Key Multi-Omics Technologies in Bioremediation Research

Omics TechnologyFocus of AnalysisApplication in Bioremediation with this compound
Genomics Complete DNA sequence of an organismIdentifying genes responsible for metal uptake, transformation, and resistance, and how this compound influences their expression.
Proteomics Entire set of proteins expressed by an organismCharacterizing enzymes and other proteins involved in metal detoxification pathways that are activated in the presence of this compound.
Metabolomics Complete set of small-molecule metabolitesProfiling metabolic changes in microorganisms in response to heavy metal stress and the addition of this compound to understand its role in cellular processes.

Development of Advanced Spectroscopic Techniques for In Situ and Real-Time Mechanistic Studies

Advancements in spectroscopic techniques are providing unprecedented insights into the dynamic interactions of this compound at the molecular level. Techniques such as operando Raman spectroscopy, X-ray diffraction (XRD), and nuclear magnetic resonance (NMR) are now being used for in-situ and real-time analysis, allowing researchers to observe chemical reactions and structural changes as they happen. mdpi.com

These methods are particularly valuable for studying the mechanisms of chelation and the performance of this compound in various applications. For example, Fourier Transform Infrared (FTIR) and 1H-NMR spectroscopy have been used to characterize synthesized sodium gluconate, a related compound, and to study its effects on the properties of materials like Portland cement. amazonaws.comjournalirjpac.comresearchgate.net Similar approaches can be applied to this compound to understand its binding with different metal ions and its influence on material properties in real-time.

The ability to monitor these processes in situ helps to establish quantitative relationships between structure, kinetics, and performance, which is crucial for optimizing the use of this compound in industrial applications. mdpi.com Synchrotron-based spectroscopy is another powerful tool for gaining deep insights into the transformations of heavy metals and nanoparticles during bioremediation. bsmiab.org

High-Throughput Screening Methodologies for Novel Chelation and Catalytic Applications

High-throughput screening (HTS) methodologies are accelerating the discovery of new applications for chelating agents like this compound. These automated techniques allow for the rapid testing of large libraries of chemical compounds for their effectiveness in various processes. google.comnih.gov

In the context of this compound, HTS can be employed to:

Identify novel chelation targets: Screen for its ability to bind with a wide range of metal ions, potentially uncovering new applications in areas like rare earth element extraction or targeted drug delivery.

Discover new catalytic activities: Evaluate its potential as a catalyst or co-catalyst in various chemical reactions.

Optimize existing applications: Rapidly test the effects of varying concentrations and conditions to enhance its performance in established uses.

Recent developments in HTS include the use of metal-chelate capture technology for enzyme screening assays and the development of standardized protocols for assessing the metal-chelating capacity of various substances. google.comnih.gov These advancements provide a robust framework for the efficient exploration of this compound's potential.

Exploration of Sustainable and Green Synthesis Pathways for this compound

The increasing demand for environmentally friendly products and processes is driving research into sustainable and green synthesis pathways for this compound. stck.me Traditional chemical synthesis methods often involve harsh conditions and produce significant waste. rfi.ac.uk

Future research will focus on developing greener alternatives, such as:

Biocatalysis: Utilizing enzymes or whole microorganisms to catalyze the synthesis of this compound from renewable feedstocks like glucose. Fermentation is a common method for producing related compounds like sodium gluconate. davidpublisher.com

Catalytic Conversion of Sugars: Exploring the use of non-toxic and recyclable catalysts for the conversion of sugars into valuable chemicals. davidpublisher.com For example, a method using activated carbon as a catalyst and ozone oxidation has been proposed for sodium gluconate production. google.com

Photocatalysis: Using light to drive the synthesis reaction, which can be a more energy-efficient and environmentally benign approach. nih.gov

These green chemistry approaches aim to reduce the environmental impact of this compound production by minimizing waste, using renewable resources, and employing safer chemical processes. rfi.ac.uknih.gov The development of sugar-based chemicals from renewable feedstocks is an attractive prospect for the chemical industry. acs.org

Advanced Theoretical Predictions for Complex Material Interactions and Environmental Behavior

Advanced theoretical and computational modeling is becoming an indispensable tool for predicting the behavior of this compound in complex systems. Molecular dynamics simulations and quantum chemistry calculations can provide detailed insights into its interactions with other molecules and materials. researchgate.net

These predictive models can be used to:

Simulate complexation with metal ions: Understand the binding mechanisms and stability of this compound-metal complexes. pnnl.gov

Predict environmental fate and transport: Model its behavior in soil and water to assess its environmental impact and biodegradability. epa.govepa.gov

Design new materials: Simulate its effect on the properties of materials like concrete to guide the development of new formulations with enhanced performance. mdpi.comresearchgate.net

For example, theoretical models have been developed to investigate the retarding mechanisms of sodium gluconate on the hydration of tricalcium silicate (B1173343) in cement. researchgate.net Similar models can be applied to this compound to predict its performance and guide its application in various industrial processes. Computational modeling of nociceptors has also been used to understand the effects of sodium channel inactivation. biorxiv.org

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing sodium glucoheptonate complexes with radionuclides (e.g., ⁹⁹ᵐTc, ¹⁸⁶Re), and how do reaction parameters influence labeling efficiency?

  • This compound is commonly used as a bifunctional chelating agent for radiolabeling. The protocol involves reducing pertechnetate (⁹⁹ᵐTcO₄⁻) or perrhenate (¹⁸⁶ReO₄⁻) with stannous chloride (SnCl₂) in the presence of this compound. For ⁹⁹ᵐTc, optimal labeling efficiency (≥95%) is achieved at 142 mM this compound, pH ~3, and 40°C . Key parameters include the SnCl₂-to-sodium glucoheptonate molar ratio, pH, and incubation time. Variations in these parameters can lead to incomplete reduction or instability of the complex.

Q. Which analytical techniques are recommended for characterizing this compound and its metal complexes?

  • FT-IR spectroscopy identifies functional groups (e.g., hydroxyl, carbonyl) via characteristic bands: O-H stretching at 3200 cm⁻¹, C=O at 1710 cm⁻¹, and C-O at 1085 cm⁻¹. SEM-EDX provides elemental composition and morphology, confirming sodium coordination and hydration states . For structural elucidation, X-ray crystallography reveals bent carbon chain conformations and octahedral coordination of Na⁺ ions in the glucoheptonate anion .

Q. How does this compound interact with biological systems in preclinical imaging studies?

  • In vivo studies using ⁹⁹ᵐTc-glucoheptonate in rabbits demonstrated rapid renal clearance and uptake in target tissues (e.g., brain tumors). Scintigraphic imaging protocols involve intravenous administration followed by dynamic imaging at 15–60-minute intervals to assess biodistribution . For reproducibility, ensure standardized anesthesia, injection volumes, and imaging equipment calibration.

Advanced Research Questions

Q. How can conflicting data on this compound’s pharmacokinetic behavior be resolved across species (e.g., rats vs. dogs)?

  • Discrepancies in respiratory clearance rates between rats and dogs may arise from differences in molecular weight thresholds for alveolar absorption. For example, in dogs, aerosols of ⁹⁹ᵐTc-glucoheptonate show slower clearance compared to smaller molecules like ⁵¹Cr-EDTA. To reconcile data, use species-specific physiologically based pharmacokinetic (PBPK) models and validate with cross-species imaging studies .

Q. What strategies optimize this compound-based theranostic agents for dual imaging and radiotherapy?

  • Co-labeling with matched-pair radionuclides (e.g., ⁹⁹ᵐTc for imaging and ¹⁸⁶Re for therapy) requires careful tuning of ligand-to-metal ratios. For example, [¹⁸⁶Re]Re-glucoheptonate synthesized via SnCl₂ reduction achieves >95% radiochemical purity when using a 1:2 molar ratio of ReO₄⁻ to this compound . Stability assays (e.g., serum incubation at 37°C for 24 hours) must confirm minimal dissociation (<5%).

Q. How do impurities in this compound batches affect radiolabeling reproducibility, and what quality control measures are critical?

  • Trace metals (e.g., Fe³⁺) or residual solvents can inhibit SnCl₂-mediated reduction. Implement batch testing via ICP-MS for metal contaminants and HPLC for organic impurities. Pre-purification steps, such as chelex resin treatment, improve labeling consistency .

Q. What molecular mechanisms explain this compound’s role in enhancing osteoblast proliferation in vitro?

  • Calcium glucoheptonate (a related compound) upregulates alkaline phosphatase activity and collagen synthesis in osteoblast-like cells via calcium-sensing receptor (CaSR) activation. For this compound, similar pathways are hypothesized but require validation through gene knockout models (e.g., CRISPR-Cas9 targeting CaSR) and calcium flux assays .

Methodological Guidance for Data Contradictions

Q. How should researchers address variability in this compound’s chelation stability under physiological conditions?

  • Conflicting stability data (e.g., serum vs. saline) may reflect pH-dependent ligand protonation. Perform parallel stability tests in buffered solutions (pH 5–8) and human serum at 37°C. Use size-exclusion chromatography to quantify intact vs. dissociated complexes .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • For ECHA-reported toxicity data, apply one-way ANOVA with post-hoc Tukey tests to compare dose groups. Ensure power analysis (α=0.05, β=0.2) determines adequate sample sizes (n≥4 per group). Address non-normal distributions via log transformation or non-parametric tests (e.g., Kruskal-Wallis) .

Tables

Table 1. Key Radiolabeling Conditions for this compound Complexes

RadionuclideThis compound (mM)SnCl₂ (mM)pHYield (%)Reference
⁹⁹ᵐTc1420.53.095
¹⁸⁶Re1420.85.595

Table 2. Conflicting Pharmacokinetic Data in Preclinical Models

SpeciesMolecular Weight (Da)Clearance Half-life (min)Reference
Rat24812 ± 2
Dog24845 ± 5

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.